Thalidomide-NH-C10-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H33ClN4O4 |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
4-(10-aminodecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H32N4O4.ClH/c24-14-7-5-3-1-2-4-6-8-15-25-17-11-9-10-16-20(17)23(31)27(22(16)30)18-12-13-19(28)26-21(18)29;/h9-11,18,25H,1-8,12-15,24H2,(H,26,28,29);1H |
InChI Key |
BBQUPKKQVQXRBQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Thalidomide-NH-C10-NH2 Hydrochloride: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C10-NH2 hydrochloride is a key chemical entity in the rapidly advancing field of targeted protein degradation. It serves as a specialized building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides an in-depth exploration of the mechanism of action of PROTACs derived from this thalidomide (B1683933) analog, complete with quantitative data from representative studies, detailed experimental protocols, and visualizations of the critical biological pathways and workflows.
The foundational mechanism of thalidomide and its derivatives lies in their ability to act as "molecular glues," redirecting the cell's own protein disposal machinery to eliminate specific target proteins.[1][2] this compound is a functionalized version of thalidomide, incorporating a 10-carbon linker with a terminal amine group (-NH2).[3][4] This linker provides a reactive handle for conjugation to a ligand that can specifically bind to a protein of interest (POI), thereby creating a heterobifunctional PROTAC.[3][4]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action for a PROTAC synthesized from this compound involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex to a specific protein of interest, leading to its subsequent ubiquitination and degradation by the proteasome.[5][6] CRBN is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[7]
The process can be summarized in the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, facilitates the formation of a ternary complex by simultaneously binding to the protein of interest and the CRBN subunit of the CRL4 E3 ligase complex.[8][9] The 10-carbon linker in this compound is designed to provide the optimal length and flexibility for this interaction.[4]
-
Ubiquitination of the Target Protein: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein.[1][10]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins.[6][7] The proteasome unfolds and proteolytically degrades the target protein into small peptides.
-
Catalytic Cycle: The PROTAC molecule is released after the degradation of the target protein and can then participate in another cycle of ternary complex formation and target degradation, acting in a catalytic manner.[11]
Quantitative Analysis of Thalidomide-Based PROTACs
While specific quantitative data for PROTACs derived directly from this compound are not publicly available, the following tables present representative data for other well-characterized thalidomide-based PROTACs to illustrate the key parameters used to evaluate their efficacy.
Table 1: Binding Affinities and Ternary Complex Cooperativity
| PROTAC | Target Protein | E3 Ligase Ligand | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex Cooperativity (α) | Reference |
| dBET1 | BRD4 | Pomalidomide | 180 | 2500 | 4.9 | [2] |
| ARV-825 | BRD4 | Pomalidomide | 2.8 | 1800 | >60 | [12] |
| MZ1 | BRD4 | VHL Ligand | 19 | 66 | 15 | [2] |
Note: Cooperativity (α) is a measure of the change in binding affinity of the PROTAC for one protein in the presence of the other. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
Table 2: Cellular Degradation Potency
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MOLM-13 | 3 | >95 | [13] |
| ARV-825 | BRD4 | Jurkat | <1 | >95 | [12] |
| Representative Akt PROTAC | Akt | LNCaP | 10-100 | ~90 | [14] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The development and characterization of PROTACs involve a series of key experiments to determine their binding affinities, ability to form a ternary complex, induce ubiquitination, and ultimately degrade the target protein in a cellular context.
Ternary Complex Formation Assays
These assays are crucial to confirm that the PROTAC can effectively bring the target protein and the E3 ligase together.
-
Method: Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) Assays.[8][15]
-
Protocol Outline:
-
Label the target protein and the E3 ligase (or a component like CRBN) with a FRET/BRET donor-acceptor pair (e.g., a fluorescent protein or a luciferase).
-
In a multi-well plate, incubate the labeled proteins with increasing concentrations of the PROTAC.
-
Measure the FRET or BRET signal, which will increase as the PROTAC brings the donor and acceptor molecules into proximity.
-
A bell-shaped curve is often observed, as very high concentrations of the PROTAC can lead to the formation of binary complexes that do not result in a FRET/BRET signal (the "hook effect").[8]
-
In Vitro Ubiquitination Assays
These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[10][16]
-
Method: Western Blot-based or ELISA-based detection of ubiquitination.
-
Protocol Outline:
-
Combine the purified target protein, the CRL4-CRBN E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC or a vehicle control.
-
Incubate the reaction at 37°C to allow for ubiquitination to occur.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin antibody or a specific antibody against the target protein (which will show a ladder of higher molecular weight bands corresponding to ubiquitinated forms).
-
Cellular Degradation Assays
These assays are the ultimate measure of a PROTAC's efficacy in a biological system.[14][17]
-
Method: Quantitative Western Blotting or In-Cell Luciferase-based Assays.
-
Protocol Outline (Western Blot):
-
Culture cells to the desired confluency in multi-well plates.
-
Treat the cells with a dose-response of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the loading control.
-
Conclusion
This compound is a valuable tool for the construction of PROTACs that leverage the CRBN E3 ligase for targeted protein degradation. The mechanism of action of the resulting PROTACs is a multi-step process involving the formation of a ternary complex, ubiquitination of the target protein, and its subsequent degradation by the proteasome. A thorough understanding of this mechanism, supported by robust quantitative data from a suite of well-defined experimental protocols, is essential for the successful development of this promising new class of therapeutics. The information and protocols provided in this guide serve as a foundational resource for researchers engaged in the design and evaluation of novel protein degraders.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Degradation and PROTACs [promega.com]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternary Complex Formation [promega.sg]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. lifesensors.com [lifesensors.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. books.rsc.org [books.rsc.org]
A Technical Guide to Thalidomide-NH-C10-NH2 Hydrochloride: A Cereblon (CRBN) E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-NH-C10-NH2 hydrochloride, a critical component in the rapidly advancing field of targeted protein degradation. This molecule serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the development of Proteolysis Targeting Chimeras (PROTACs) to eliminate specific proteins of interest from the cellular environment.
Introduction to Targeted Protein Degradation and the Role of CRBN
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, this approach leads to the complete removal of the target protein.[1][2][3]
PROTACs are heterobifunctional molecules at the heart of this technology. They consist of two distinct ligands connected by a flexible linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][4] This dual binding brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the target protein. Poly-ubiquitinated proteins are then recognized and degraded by the proteasome.[1]
Cereblon (CRBN) is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[5][6][7] It has become a widely used E3 ligase in PROTAC design due to the availability of well-characterized and potent small molecule ligands, such as thalidomide (B1683933) and its analogs.[4]
This compound: A Key Building Block for CRBN-based PROTACs
This compound is a synthetic, functionalized E3 ligase ligand specifically designed for the construction of PROTACs.[8][9]
-
Structure and Function: This molecule incorporates the thalidomide moiety, which is responsible for its high-affinity binding to CRBN.[8][9][10] The thalidomide core is connected to a 10-carbon alkyl linker, which provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein and CRBN. The linker terminates in a primary amine (-NH2) group, which serves as a versatile chemical handle for conjugation to a ligand for the protein of interest.[4]
-
Chemical Properties:
Mechanism of Action
The mechanism of action for a PROTAC utilizing this compound follows a catalytic cycle, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Data
While specific quantitative data for PROTACs incorporating this compound will be target-dependent, the following table summarizes representative data for thalidomide-based PROTACs to provide a comparative context.
| Parameter | Description | Typical Value Range | Reference |
| CRBN Binding Affinity (Kd) | Dissociation constant for the binding of the thalidomide moiety to CRBN. | 100 - 500 nM | [12] |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | Sub-nanomolar to micromolar | [13] |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | > 80% | [13] |
Experimental Protocols
The successful development and characterization of a PROTAC require a series of well-defined experiments. Below are detailed methodologies for key assays.
Cereblon Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of the PROTAC to the CRBN E3 ligase.[14]
Principle: This is a competitive binding assay where the PROTAC competes with a fluorescently labeled thalidomide tracer for binding to purified recombinant CRBN. The change in fluorescence polarization is measured to determine the binding affinity.[14]
Materials:
-
Purified recombinant CRBN protein[14]
-
Fluorescently-labeled Thalidomide (e.g., Cy5-labeled Thalidomide)[14]
-
This compound-based PROTAC
-
Assay Buffer[14]
-
Black, low-binding microtiter plates[14]
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 96-well plate, add a fixed concentration of purified CRBN and the fluorescently labeled thalidomide.
-
Add the serially diluted PROTAC to the wells. Include wells with no PROTAC (maximum polarization) and wells with a high concentration of unlabeled thalidomide (minimum polarization) as controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration and fit the data to a suitable binding model to determine the IC₅₀, which can then be converted to a Ki value.
Western Blot for Protein Degradation
This is the most common method to quantify the extent of target protein degradation in cells.
Principle: Cells are treated with the PROTAC, and the level of the target protein is assessed by immunoblotting.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]
-
BCA or Bradford protein assay kit[15]
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane[15]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]
-
Primary antibody specific to the target protein[15]
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)[15]
-
HRP-conjugated secondary antibody[15]
-
Chemiluminescent substrate[15]
-
Imaging system
Protocol:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a set period (e.g., 24 hours).[15]
-
Wash the cells with cold PBS and lyse them.[15]
-
Determine the total protein concentration of each lysate.[15]
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.[15]
-
Separate the proteins by electrophoresis and transfer them to a membrane.[15]
-
Block the membrane and then incubate with the primary antibody for the target protein and the loading control.[15]
-
Wash the membrane and incubate with the secondary antibody.[15]
-
Add the chemiluminescent substrate and capture the signal.[15]
-
Quantify the band intensities and normalize the target protein band intensity to the loading control.[15]
Experimental and Developmental Workflow
The development of a potent and selective PROTAC is an iterative process that involves design, synthesis, and biological evaluation.
Caption: Iterative workflow for PROTAC development.
Conclusion
This compound is a valuable chemical tool for researchers engaged in the development of CRBN-recruiting PROTACs. Its well-defined structure, with a potent CRBN-binding moiety and a versatile linker attachment point, facilitates the rational design and synthesis of novel protein degraders. The experimental protocols and workflows outlined in this guide provide a solid foundation for the successful characterization and optimization of these next-generation therapeutics. As the field of targeted protein degradation continues to expand, the use of such well-characterized building blocks will be essential for advancing our understanding of this powerful technology and for developing new treatments for a wide range of diseases.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gosset.ai [gosset.ai]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS NO.: 2460022-53-9 | GlpBio [glpbio.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
The Architect's Key: A Technical Guide to Thalidomide-NH-C10-NH2 Hydrochloride in PROTAC Design
For Immediate Release
Aimed at researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of Thalidomide-NH-C10-NH2 hydrochloride, a crucial building block in the design of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core function, presents representative quantitative data, details essential experimental protocols, and visualizes the underlying molecular and experimental workflows.
Introduction: The PROTAC Revolution and the Role of Cereblon Ligands
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by co-opting the cell's own ubiquitin-proteasome system (UPS)[1][2]. A PROTAC molecule consists of three key components: a warhead that binds to the target Protein of Interest (POI), an E3 ligase ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties[1][3].
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating event. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome[2]. Among the handful of E3 ligases successfully hijacked for PROTACs, Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is one of the most prominent[1][4].
Thalidomide (B1683933) and its derivatives, such as pomalidomide (B1683931) and lenalidomide, are well-established ligands for CRBN[1][4]. This compound is a synthetic, functionalized E3 ligase ligand-linker conjugate specifically designed for PROTAC development. It features the thalidomide core attached via an amino group at the 4-position of the phthalimide (B116566) ring to a 10-carbon alkyl linker, which terminates in a primary amine. This terminal amine serves as a versatile chemical handle for conjugation to a warhead that targets a specific protein for degradation.
Structure and Mechanism of Action
This compound is a bifunctional molecule comprising:
-
The Thalidomide Moiety: This part of the molecule serves as the CRBN-binding element, ensuring the specific recruitment of the CRL4^CRBN^ E3 ligase complex.
-
The C10 Alkylamino Linker: A 10-carbon chain connected to the 4-position of the thalidomide's phthalimide ring via an amino group. This linker provides the necessary length and flexibility to bridge the CRBN E3 ligase and the target protein, facilitating the formation of a productive ternary complex. The choice of an alkyl chain offers a balance of flexibility and stability.
-
The Terminal Amine (Hydrochloride Salt): This functional group provides a reactive site for covalently attaching a ligand (warhead) that specifically binds to the protein targeted for degradation. The hydrochloride salt form enhances solubility and stability.
The mechanism of action for a PROTAC utilizing this linker follows a catalytic cycle, as depicted below.
Caption: General mechanism of PROTAC-induced protein degradation.
Quantitative Data Presentation
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The binding affinity of the PROTAC to its individual targets (POI and E3 ligase) and the stability of the ternary complex are also critical.
Table 1: Representative Degradation Efficacy of C4-Amino Thalidomide/Pomalidomide-Based PROTACs
| Target Protein | PROTAC Example | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BTK | PTD10 | C4-Pomalidomide | MOLM-14 | 0.5 | >95 | [1] |
| BRD4 | Compound X | C4-Thalidomide | 22Rv1 | ~1.7 | >95 | [1] |
Table 2: Representative Binding Affinities and Stability of C4-Amino Thalidomide Conjugates
| Compound | Assay Type | Parameter | Value | Reference |
| T01 (C4 aminoalkyl) | Stability Assay | % remaining at 24h (pH 7.4) | 80 | [1] |
| T01 (C4 aminoalkyl) | Pharmacokinetic | Plasma Half-life (t1/2, min) | >120 | [1] |
Note: The performance of a PROTAC is highly dependent on the specific target protein, the warhead, and the cellular context. The data presented are for illustrative purposes.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of degraders utilizing this compound.
Representative Synthesis of a C4-Amino Thalidomide Linker
While a specific protocol for this compound is not publicly detailed, a general and representative synthesis can be adapted from established methods for creating C4-amino thalidomide derivatives. The key step is a nucleophilic aromatic substitution (SNA_r_) reaction.
Objective: To synthesize a Boc-protected C4-amino-C10 thalidomide linker, a common precursor to the final hydrochloride salt.
Materials:
-
4-Fluorothalidomide
-
N-Boc-1,10-diaminodecane
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorothalidomide (1.0 eq) and N-Boc-1,10-diaminodecane (1.2 eq) in anhydrous DMSO.
-
Add Base: Add DIPEA (3.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and stir overnight under a nitrogen atmosphere.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected thalidomide-NH-C10-NH-Boc intermediate.
-
Deprotection: The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or HCl in dioxane) to yield the free amine, which can then be isolated as the hydrochloride salt.
Confirmation: The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
References
The Architect of Degradation: A Technical Guide to Thalidomide-NH-C10-NH2 Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component in many successful PROTACs is the E3 ligase ligand, with derivatives of thalidomide (B1683933) being a popular choice due to their well-characterized interaction with the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
This technical guide provides an in-depth exploration of Thalidomide-NH-C10-NH2 hydrochloride , a functionalized thalidomide derivative designed for the synthesis of PROTACs.[3][4] We will delve into its core mechanism of action, present illustrative quantitative data, provide detailed experimental protocols for its application, and visualize the intricate biological pathways and experimental workflows involved.
Core Principle: Hijacking the Ubiquitin-Proteasome System
This compound serves as the CRBN-recruiting moiety within a PROTAC.[3] The molecule itself is composed of the thalidomide core, which binds to CRBN, and a 10-carbon alkyl linker terminating in a primary amine hydrochloride salt. This amine group provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI).[5]
The resulting PROTAC orchestrates the formation of a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.[6] This induced proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[7] The PROTAC molecule, having catalyzed this process, is then free to engage another target protein molecule, enabling its sub-stoichiometric activity.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. benchchem.com [benchchem.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biopharma.co.uk [biopharma.co.uk]
The Advent of Chemical Knockdown: An In-depth Technical Guide to the Discovery and Development of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel modality of targeted protein degradation. This technical guide provides a comprehensive exploration of the discovery and development of thalidomide-based PROTACs, a cornerstone of this transformative technology. From the serendipitous discovery of Cereblon (CRBN) as the target of thalidomide (B1683933) to the rational design of highly potent and selective protein degraders, this document details the scientific journey, key methodologies, and critical data that underpin this exciting field. We present in-depth experimental protocols, quantitative data for prominent PROTACs, and visualizations of the core biological pathways and experimental workflows to empower researchers and accelerate the development of next-generation therapeutics.
Introduction: A Tale of Redemption and Revolution
The story of thalidomide is one of the most compelling in modern medicine. Initially introduced as a sedative in the 1950s, its tragic teratogenic effects led to its withdrawal.[1][] Decades later, it was repurposed for treating conditions like leprosy and multiple myeloma.[1][] The pivotal breakthrough in understanding its mechanism of action came with the identification of Cereblon (CRBN) as its direct cellular target.[] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), a key component of the cell's ubiquitin-proteasome system for protein degradation.[4][5]
This discovery transformed thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), from enigmatic drugs into powerful tools for chemical biology.[4][6] They were found to act as "molecular glues," inducing the degradation of specific "neo-substrates."[4] This mechanism laid the conceptual groundwork for the development of thalidomide-based PROTACs. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a linker, and an E3 ligase-recruiting ligand—in this case, a thalidomide derivative that hijacks the CRL4-CRBN machinery.[7][8] By bringing the POI into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[9]
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of thalidomide-based PROTACs is a sophisticated co-opting of the cell's natural protein disposal pathway. The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[7]
The key steps are as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex, forming a transient ternary complex.[9]
-
Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[9]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.[9]
-
PROTAC Recycling: The PROTAC is released from the complex and can engage in another cycle of degradation.[9]
Rational Design and Development Workflow
The development of a successful thalidomide-based PROTAC is a multi-step process that involves rational design, chemical synthesis, and extensive biological evaluation.
A critical aspect of PROTAC design is the linker, which connects the POI ligand to the thalidomide moiety. The length, composition, and attachment point of the linker significantly impact the stability and geometry of the ternary complex, and thus the efficiency and selectivity of degradation.[10] The phthalimide (B116566) ring of thalidomide and its analogs offers several positions for linker attachment, with the C4 and C5 positions being the most explored.[10]
The evolution of CRBN ligands has also been a key area of research, moving from the parent thalidomide to more potent analogs like pomalidomide and lenalidomide, and more recently to novel scaffolds like phenyl dihydrouracil (B119008) derivatives to improve properties such as stability and reduce potential off-target effects.[][11]
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of protein degradation achieved.[9] The following tables summarize representative data for thalidomide-based PROTACs targeting key oncology targets.
Table 1: Degradation of Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4)
| PROTAC | CRBN Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | Thalidomide | BRD4 | MM.1S | < 1 | > 90 | [9] |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [12] |
| QCA570 | Not Specified | BRD4 | 5637 | ~1 | > 90 | [13] |
Table 2: Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC | CRBN Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | Thalidomide | BTK | MOLM-14 | 0.5 | > 90 | [9] |
| MT-802 | Thalidomide | BTK | MOLM-14 | ~8 | > 95 | [14] |
| RC-1 | Pomalidomide | BTK | MOLM-14 | 8-40 | > 90 | [14] |
Key Signaling Pathways Targeted
Thalidomide-based PROTACs have shown significant promise in oncology by targeting key cancer-driving proteins. The degradation of these proteins leads to the disruption of critical signaling pathways.
BRD4 Degradation
BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-MYC.[13] Degradation of BRD4 by PROTACs leads to the downregulation of c-MYC, resulting in cell cycle arrest and apoptosis in various cancer models.[13][15]
BTK Degradation
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[16] PROTAC-mediated degradation of BTK effectively shuts down this pathway, leading to anti-proliferative effects in B-cell malignancies.[16][17]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of thalidomide-based PROTACs.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC Targeting BRD4 (Analogous to ARV-825)
This protocol describes a representative synthesis adapted from published procedures.
Step 1: Synthesis of Pomalidomide-Linker Intermediate
-
Materials: 4-aminopomalidomide, a suitable bifunctional linker with a terminal protected amine and a reactive group (e.g., an alkyl halide), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-aminopomalidomide (1.0 eq) and the bifunctional linker (1.1 eq) in DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pomalidomide-linker intermediate.
-
Deprotect the terminal amine using standard conditions (e.g., trifluoroacetic acid for a Boc group).
-
Step 2: Conjugation to POI Ligand
-
Materials: Pomalidomide-linker intermediate, a BRD4 ligand with a suitable reactive handle (e.g., JQ1-acid), a peptide coupling agent (e.g., HATU), DIPEA, DMF.
-
Procedure:
-
Dissolve the pomalidomide-linker intermediate (1.0 eq), JQ1-acid (1.0 eq), and HATU (1.2 eq) in DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Step 3: Characterization
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.[7]
-
Materials: Cell culture reagents, PROTAC compound, DMSO, ice-cold Phosphate-Buffered Saline (PBS), RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels and running buffer, transfer buffer, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris.[7]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[7]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[7]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat for the loading control antibody.[7]
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[7][9]
-
Protocol 3: AlphaLISA for Ternary Complex Formation
This protocol describes a proximity-based assay to quantify the formation of the POI-PROTAC-CRBN ternary complex in vitro.[18]
-
Materials: Tagged recombinant POI (e.g., His-tagged BRD4), tagged recombinant CRBN/DDB1 complex (e.g., FLAG-tagged), PROTAC compound, AlphaLISA anti-tag acceptor beads (e.g., anti-His), AlphaLISA anti-tag donor beads (e.g., anti-FLAG), AlphaLISA assay buffer, microplate reader capable of AlphaLISA detection.
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged POI and tagged CRBN/DDB1 complex in assay buffer.
-
Assay Plate Setup: In a 384-well microplate, add the PROTAC dilutions, a fixed concentration of the tagged POI, and a fixed concentration of the tagged CRBN/DDB1 complex.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.
-
Bead Addition: Add a mixture of the AlphaLISA acceptor and donor beads to each well.
-
Signal Detection: Incubate the plate in the dark at room temperature for 1 hour. Read the plate on an AlphaLISA-compatible microplate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. A characteristic bell-shaped curve is often observed, from which the cooperativity and stability of the ternary complex can be assessed.[10]
-
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol provides a general methodology for evaluating the anti-tumor efficacy of a thalidomide-based PROTAC in a mouse xenograft model.[4]
-
Materials: Immunocompromised mice (e.g., NOD-SCID), human cancer cell line, Matrigel, PROTAC formulation in a suitable vehicle (e.g., 0.5% methylcellulose), calipers.
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of the mice.[4]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[4]
-
Treatment: Administer the PROTAC (e.g., by oral gavage) at the desired dose and schedule. Administer vehicle to the control group. Monitor the body weight and general health of the animals.[4]
-
Efficacy Assessment: Measure tumor volume 2-3 times per week. At the end of the study, euthanize the mice, and excise and weigh the tumors.[4]
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be flash-frozen for subsequent analysis (e.g., Western blot) to confirm target protein degradation in vivo.[4]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group relative to the control group.
-
Conclusion and Future Directions
The discovery and development of thalidomide-based PROTACs have ushered in a new era of targeted therapeutics. By harnessing the cell's own protein degradation machinery, these molecules offer the potential to address previously "undruggable" targets and overcome mechanisms of resistance to traditional inhibitors. The journey from the tragic history of thalidomide to its central role in this cutting-edge technology is a testament to the power of scientific inquiry and innovation.
Future research will continue to focus on several key areas:
-
Expanding the E3 Ligase Toolbox: While CRBN and VHL are the most utilized E3 ligases, the human genome encodes over 600. Identifying new E3 ligase ligands will enable tissue-specific targeting and potentially overcome resistance mechanisms.
-
Optimizing Linker Chemistry: The development of novel linkers with improved physicochemical properties will be crucial for enhancing the drug-like characteristics of PROTACs.[19]
-
Predictive Modeling: The use of computational modeling and structural biology will play an increasingly important role in the rational design of PROTACs, helping to predict ternary complex formation and degradation efficiency.
-
Exploring New Therapeutic Areas: While oncology has been the primary focus, the application of thalidomide-based PROTACs is being explored in other areas, including immunology and neurodegenerative diseases.
The continued evolution of thalidomide-based PROTACs holds immense promise for the future of medicine, offering a powerful and versatile platform for the development of novel therapies for a wide range of human diseases.
References
- 1. Intrinsic signaling pathways modulate targeted protein degradation [ideas.repec.org]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of partial PROTAC libraries and new E3 ligase ligands to accelerate PROTAC advancement - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 14. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Thalidomide-NH-C10-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C10-NH2 hydrochloride, a functionalized derivative of thalidomide (B1683933), is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, a PROTAC consists of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This technical guide provides a comprehensive overview of the known chemical properties and stability considerations for this compound, a crucial component for inducing targeted protein degradation via the Cereblon (CRBN) E3 ligase pathway.
This document summarizes available quantitative data, outlines generalized experimental protocols for synthesis and analysis, and provides visualizations of relevant biological pathways and experimental workflows to support researchers in the effective utilization of this molecule.
Chemical and Physical Properties
This compound is the hydrochloride salt of 4-((10-aminodecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. The presence of a 10-carbon alkyl diamine linker provides a versatile spacer for conjugation to a target protein ligand while the thalidomide moiety serves to recruit the CRBN E3 ligase.
While specific experimental data for this particular molecule is limited in publicly available literature, the following tables summarize its known properties and provide context based on studies of thalidomide and its N-alkyl analogs.
| Property | Value | Source |
| IUPAC Name | 4-((10-Aminodecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | N/A |
| CAS Number | 2460022-53-9 | [1] |
| Molecular Formula | C23H33ClN4O4 | [1] |
| Molecular Weight | 464.99 g/mol | [1] |
| Property | Observation for Thalidomide & N-Alkyl Analogs | Relevance to this compound |
| Melting Point | Thalidomide: ~270 °C. Alkylation of the glutarimide (B196013) nitrogen significantly lowers the melting point (a methyl group addition results in a >100 °C drop). Further increases in alkyl chain length lead to more modest decreases.[2][3] | The melting point of this compound is expected to be significantly lower than that of unmodified thalidomide due to the long alkyl chain, which disrupts crystal packing. |
| Solubility | Thalidomide is sparingly soluble in water and most organic solvents, but soluble in DMSO and DMF.[4][5] N-alkylation can initially increase aqueous solubility (e.g., N-methyl), but longer alkyl chains (e.g., pentyl) lead to an exponential decrease in aqueous solubility and an increase in solubility in nonpolar media.[2] | Due to the long, hydrophobic C10 alkyl chain, this compound is expected to have poor aqueous solubility but good solubility in organic solvents like DMSO and DMF. The hydrochloride salt form may slightly improve aqueous solubility compared to the free base. |
Stability Profile
The stability of thalidomide and its derivatives is a critical consideration in their application, particularly in aqueous environments. The phthalimide (B116566) and glutarimide rings are susceptible to hydrolysis.
| Condition | Stability Observations for Thalidomide & N-Alkyl Analogs | Relevance to this compound |
| Hydrolytic Stability | Thalidomide and its N-alkyl analogs exhibit similar rates of hydrolysis. At 32°C and pH 6.4, the half-life is in the range of 25-35 hours.[6] Hydrolysis is more pronounced at neutral to basic pH, indicating hydroxide-promoted ring-opening reactions.[7] | This compound is expected to have a similar susceptibility to hydrolysis as thalidomide, particularly at physiological pH. This could impact its in-use stability in biological assays. |
| Storage | As a solid, it should be stored at -20°C, protected from moisture and light. In solution (e.g., DMSO), it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[8] | Proper storage is crucial to prevent degradation. Stock solutions should be prepared fresh, and freeze-thaw cycles should be minimized. |
Experimental Protocols
Synthesis of this compound (Generalized)
The synthesis of this molecule can be conceptualized as a multi-step process, beginning with a functionalized thalidomide precursor. A plausible synthetic route involves the reaction of 4-aminothalidomide with a protected 1,10-diaminodecane (B146516) derivative, followed by deprotection.
Step 1: Preparation of a Mono-protected 1,10-Diaminodecane
-
Dissolve 1,10-diaminodecane in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add one equivalent of a protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Purify the mono-protected diamine by column chromatography.
Step 2: Coupling of Mono-protected Diamine to a Phthalic Anhydride (B1165640) Precursor
-
A more direct and common route involves starting with a functionalized phthalic anhydride. For the synthesis of the target molecule, a plausible starting material would be 4-fluorophthalic anhydride.
-
React 4-fluorophthalic anhydride with the mono-Boc-protected 1,10-diaminodecane in a suitable solvent like DMF with a non-nucleophilic base (e.g., DIEA) at an elevated temperature. This will form the N-substituted phthalimide intermediate.
Step 3: Glutarimide Ring Formation
-
The product from Step 2 is then reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base such as sodium acetate (B1210297) in acetic acid at reflux to form the glutarimide ring, yielding the Boc-protected Thalidomide-NH-C10-NH2.[7]
Step 4: Boc Deprotection
-
Dissolve the Boc-protected conjugate in a solvent such as dioxane or DCM.
-
Add an excess of a strong acid, typically hydrochloric acid in dioxane or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the final product, this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (B52724) (with 0.1% formic acid or TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Protocol for Stability Study:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into different aqueous buffers (e.g., pH 5, 7.4, 9) to a final concentration suitable for HPLC analysis.
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
At various time points, inject an aliquot of each sample into the HPLC system.
-
Determine the percentage of the parent compound remaining by integrating the peak area.
-
Mass Spectrometry (MS) for Identity Confirmation
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Method: Infuse a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) into the ESI source.
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ of the free base.
Signaling Pathway and Experimental Workflows
This compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This initiates a signaling cascade that leads to the ubiquitination and subsequent proteasomal degradation of a target protein.
PROTAC-Mediated Protein Degradation Pathway
Caption: Catalytic cycle of protein degradation induced by a thalidomide-based PROTAC.
General Experimental Workflow for Assessing PROTAC Efficacy
Caption: A standard workflow for evaluating the degradation of a target protein by a PROTAC.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide | Cell Signaling Technology [cellsignal.com]
Thalidomide-NH-C10-NH2 hydrochloride CAS number and supplier information.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Thalidomide-NH-C10-NH2 hydrochloride, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, mechanism of action, relevant signaling pathways, and experimental applications, presenting data in a structured and accessible format for researchers in drug discovery and development.
Compound Identification and Supplier Information
This compound is a synthetic chemical compound designed for use in PROTAC-based targeted protein degradation. It incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 10-carbon alkyl linker with a terminal amine group. This terminal amine provides a reactive handle for conjugation to a ligand targeting a protein of interest.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 2460022-53-9[1][2][3][4] |
| Molecular Formula | C₂₃H₃₃ClN₄O₄[2][3][4] |
| Molecular Weight | 464.99 g/mol [2][3][4] |
Key Suppliers:
-
MedChemExpress (MCE)
-
GlpBio
-
Available through platforms such as CheMondis
Mechanism of Action in Targeted Protein Degradation
This compound functions as the E3 ligase-recruiting component of a PROTAC. The core of its activity lies in hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a target protein.
A PROTAC constructed with this molecule is a heterobifunctional molecule with three key parts:
-
A ligand for the target Protein of Interest (POI).
-
The this compound linker-ligand entity.
-
The linker connecting the two.
The mechanism proceeds through the following key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC is not degraded in this process and can go on to induce the degradation of multiple copies of the target protein.
Signaling Pathways
The primary signaling pathway involved is the Cullin-4A/B-DDB1-Cereblon (CRL4-CRBN) E3 Ubiquitin Ligase Pathway .
-
CRL4-CRBN Complex: This E3 ubiquitin ligase complex is composed of Cullin-4A or 4B (CUL4A/B), Damaged DNA Binding Protein 1 (DDB1), and Cereblon (CRBN) as the substrate receptor.
-
Role of Thalidomide Moiety: The thalidomide part of the molecule binds to CRBN, effectively recruiting the entire CRL4-CRBN complex.
-
Substrate Ubiquitination: By bringing the target protein into close proximity with the CRL4-CRBN complex, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation.
Below is a diagram illustrating the PROTAC mechanism of action involving the CRL4-CRBN pathway.
Caption: PROTAC-mediated protein degradation workflow.
The following diagram illustrates the logical relationship in the formation of the active E3 ligase complex and its recruitment by the PROTAC.
Caption: Assembly of the CRL4-CRBN E3 ligase complex.
Experimental Protocols
While specific experimental data for this compound is not widely published, the following are detailed, representative protocols for evaluating a PROTAC constructed using this molecule.
Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a set time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Cell line expressing the target protein
-
PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target
-
Co-IP lysis buffer
-
Antibody against the target protein or an epitope tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (against POI, CRBN, and DDB1)
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a short period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with magnetic beads.
-
Incubate the lysate with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washes and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the target protein, CRBN, and DDB1 to confirm their presence in the immunoprecipitated complex.
Data Presentation
While specific quantitative data for this compound is application-dependent, the following table illustrates how to present key degradation parameters obtained from experimental work.
| Parameter | Description | Example Value |
| DC₅₀ | The concentration of the PROTAC that results in 50% degradation of the target protein. | 50 nM |
| Dₘₐₓ | The maximum percentage of protein degradation achieved at saturating PROTAC concentrations. | >90% |
| t₁/₂ of Degradation | The time required to achieve 50% of the maximal degradation at a given PROTAC concentration. | 4 hours |
Conclusion
This compound is a valuable chemical tool for the development of PROTACs targeting a wide range of proteins for degradation. Its well-characterized interaction with Cereblon and the versatile terminal amine for conjugation make it a staple in the field of targeted protein degradation. The experimental protocols outlined in this guide provide a solid foundation for researchers to evaluate the efficacy of PROTACs constructed using this molecule. As with any research chemical, careful experimental design and validation are crucial for obtaining reliable and reproducible results.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Using Thalidomide-NH-C10-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system (UPS) to tag a target protein for destruction.[2] A PROTAC molecule is a heterobifunctional entity composed of three key components:
-
A warhead that binds to the target protein of interest (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.[2]
Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase, a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[2][3] This makes thalidomide a valuable component in the design of PROTACs. Thalidomide-NH-C10-NH2 hydrochloride is a synthetic building block designed for PROTAC development.[4] It incorporates the thalidomide moiety for CRBN recruitment and a 10-carbon alkyl linker with a terminal primary amine. This amine group serves as a versatile handle for conjugation to a ligand for a protein of interest, thereby completing the PROTAC structure.[2][5] The C10 linker provides the necessary length and flexibility for the formation of a stable and productive ternary complex between the target protein and the CRBN E3 ligase complex.[2]
Signaling Pathway: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The mechanism of action of thalidomide-based PROTACs is centered on the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex. This complex is a crucial component of the ubiquitin-proteasome system. The core components of this complex are Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1, also known as ROC1). Cereblon (CRBN) functions as the substrate receptor, determining which proteins are targeted for ubiquitination.
When a thalidomide-based PROTAC is introduced into a cell, the thalidomide moiety binds to CRBN. Simultaneously, the warhead end of the PROTAC binds to the target protein. This dual binding brings the target protein into close proximity with the CRL4^CRBN^ complex, leading to the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation
The efficacy of a PROTAC is determined by its binding affinity to the E3 ligase and the target protein, as well as its ability to induce degradation of the target protein. The key parameters for degradation are the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
Table 1: Binding Affinity of Thalidomide to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method | Reference |
| Thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) | [6] |
Note: The binding affinity can vary depending on the experimental conditions and the specific thalidomide analog.
Table 2: Representative Degradation Data for Thalidomide-Based PROTACs with Long-Chain Linkers
| PROTAC Target | Linker Type | DC50 | Dmax | Cell Line | Reference |
| SHP2 | Not specified in abstract | 6.02 nM | >90% | Not specified in abstract | Zhou et al., 2021[7] |
| BTK | PEG | 1-40 nM | ~95% | Ramos | Zorba et al., 2018[1] |
| IDO1 | PEG8 | 2.84 µM | >90% | HeLa | [8] |
Note: This data is for illustrative purposes and is derived from various published sources on thalidomide-based PROTACs. The specific performance of a PROTAC synthesized with Thalidomide-NH-C10-NH2 will be target-dependent.
Experimental Protocols
The development of a PROTAC involves chemical synthesis followed by a series of biological assays to evaluate its efficacy and specificity.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid-functionalized warhead for a protein of interest.
Materials and Reagents:
-
This compound
-
Carboxylic acid of interest (warhead)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Reagent Preparation: a. Dissolve the carboxylic acid of interest (1.0 eq) in anhydrous DMF (to a concentration of ~0.1 M). b. In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF. c. Prepare a solution of HATU (1.2 eq) in anhydrous DMF.
-
Reaction Setup: a. To the solution of the carboxylic acid, add DIPEA (3.0 eq). b. Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the solution of Thalidomide-NH-C10-NH2 to the activated carboxylic acid mixture. d. Stir the reaction mixture at room temperature for 4-12 hours.
-
Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 5-10% methanol (B129727) in dichloromethane) or by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: a. Once the reaction is complete, dilute the reaction mixture with water. b. Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Alternatively, preparative HPLC can be used for purification.[5]
-
Characterization: a. Confirm the identity and purity of the final PROTAC using the following techniques: i. ¹H and ¹³C NMR: To confirm the chemical structure. ii. High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized PROTAC. iii. HPLC: To determine the purity of the final compound.[5]
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials and Reagents:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium and supplements
-
PBS (Phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer. c. Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Repeat steps d and e for the loading control antibody.
-
Detection and Analysis: a. Develop the blot using a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the target protein band intensity to the loading control. e. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.[8]
Conclusion
This compound is a valuable building block for the synthesis of potent PROTACs that recruit the CRBN E3 ligase. The 10-carbon alkyl linker provides an appropriate length to facilitate the formation of a productive ternary complex, leading to efficient degradation of the target protein. The protocols provided in this document offer a comprehensive guide for the synthesis and evaluation of novel PROTACs, aiding researchers in the development of the next generation of targeted protein degraders. Rigorous characterization and validation are crucial for the successful development of these promising therapeutic agents.
References
- 1. Thalidomide 4'-oxyacetamide-PEG3-amine | CAS 2245697-84-9 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with Thalidomide-NH-C10-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogues have emerged as crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. Thalidomide-NH-C10-NH2 hydrochloride is a key building block in the synthesis of thalidomide-based PROTACs, serving as a precursor to the Cereblon (CRBN) E3 ligase-binding moiety connected to a 10-carbon aliphatic linker with a terminal primary amine. This terminal amine provides a versatile conjugation point for attaching a ligand that targets a specific protein, forming the final PROTAC molecule through a stable amide bond.
This document provides a detailed protocol for the amide bond formation between this compound and a generic carboxylic acid, a critical step in the synthesis of potent and specific protein degraders.
Signaling Pathway: PROTAC Mechanism of Action
The synthesized PROTAC, incorporating the thalidomide moiety, hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a bridge, bringing the target protein and the E3 ubiquitin ligase (CRBN) into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC mechanism of action.
Data Presentation: Comparison of Amide Coupling Reagents
| Coupling Reagent | Additive | Base (equiv.) | Solvent | Typical Reaction Time | Typical Yield (%) | Notes |
| HATU | None | DIPEA (3.0) | DMF | 4 - 12 hours | ~75-95[1] | Highly efficient, especially for sterically hindered amines. Low racemization. |
| HBTU | HOBt | DIPEA (3.0) | DMF | 4 - 16 hours | ~70-90 | A cost-effective alternative to HATU, generally providing good yields. |
| PyBOP | None | DIPEA (3.0) | DMF | 6 - 18 hours | ~65-85 | Effective phosphonium-based reagent, though may require longer reaction times. |
| EDC/HOBt | HOBt | DIPEA (3.0) | DMF/DCM | 12 - 24 hours | ~60-80 | Carbodiimide-based method, generally more economical but may lead to side products. |
Yields are estimates based on related reactions and can vary depending on the specific carboxylic acid used.
Experimental Protocols
This section provides a detailed methodology for the amide bond formation between a generic carboxylic acid and this compound using HATU as the coupling reagent.
Materials and Reagents:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Protocol: Amide Coupling using HATU
Experimental Workflow Diagram:
Caption: General experimental workflow.
Step-by-Step Procedure:
-
Reagent Preparation: a. In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid of interest (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M. b. In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF. c. In another separate vial, prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.
-
Reaction Setup: a. To the stirring solution of the carboxylic acid, add DIPEA (3.0 equivalents). The DIPEA serves to both neutralize the hydrochloride salt of the amine and act as the base for the coupling reaction. b. Add the prepared HATU solution to the carboxylic acid/DIPEA mixture. c. Allow the mixture to stir at room temperature for approximately 15 minutes to activate the carboxylic acid. d. Add the solution of this compound to the activated carboxylic acid mixture. e. Stir the reaction mixture at room temperature.
-
Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 5-10% MeOH in DCM) or by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (the limiting reagent, typically the carboxylic acid) is consumed. This typically takes 4-12 hours.
-
Work-up and Purification: a. Once the reaction is complete, dilute the reaction mixture with ethyl acetate (B1210297) and water. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. d. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.
-
Characterization: a. Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
The protocol described provides a robust method for the synthesis of thalidomide-based PROTACs via amide bond formation with this compound. The use of HATU as a coupling reagent generally affords high yields and purity. Researchers should note that reaction conditions, including stoichiometry, base, solvent, and reaction time, may require optimization for different carboxylic acid substrates to achieve the best results. Careful monitoring and purification are essential for obtaining the final PROTAC molecule with the desired purity for subsequent biological evaluation.
References
Application Notes and Protocols for Targeted Protein Degradation Using Thalidomide-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic strategy, enabling the elimination of disease-causing proteins previously deemed "undruggable".[1] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this approach.[1][2] These heterobifunctional molecules are designed to co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively destroy target proteins.[3][4]
A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] This design facilitates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity, which leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][7]
Thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are widely used as E3 ligase recruiters in PROTAC design.[1][] These molecules, known as immunomodulatory drugs (IMiDs), bind to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][9][10] The favorable drug-like properties of thalidomide-based ligands, including their smaller size and better cell permeability, have made them a cornerstone of PROTAC technology.[1][]
This document provides a detailed overview of the experimental workflow for developing and evaluating thalidomide-based PROTACs, including step-by-step protocols for key assays and guidelines for data interpretation.
Mechanism of Action of Thalidomide-Based PROTACs
The catalytic cycle of a thalidomide-based PROTAC involves several distinct steps, culminating in the degradation of the target protein. The PROTAC molecule itself is not degraded and can engage in multiple rounds of degradation.[1][7]
-
Ternary Complex Formation : The PROTAC simultaneously binds to the Protein of Interest (POI) and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex.[7] This forms a key ternary complex (POI-PROTAC-CRBN), bringing the target protein into close proximity with the E3 ligase machinery.[3]
-
Ubiquitination of Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7] This process is repeated, forming a polyubiquitin (B1169507) chain that acts as a degradation signal.[7]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a cellular machine responsible for breaking down unwanted proteins.[1][7]
-
Recycling of Components : After the POI is degraded, the PROTAC is released and can bind to another POI molecule, initiating a new cycle of degradation.[7]
Overall Experimental Workflow
The evaluation of a novel thalidomide-based PROTAC follows a structured workflow, progressing from initial biophysical validation to cellular characterization and finally to broader proteomic analysis.
Key Experiments: Application Notes and Protocols
Ternary Complex Formation Assays
Application Note: The formation of a stable ternary complex is a critical prerequisite for efficient protein degradation.[][12] The stability and kinetics of this complex are key determinants of a PROTAC's efficacy.[] Assays to measure ternary complex formation provide valuable insights into the cooperativity of the system and can help optimize PROTAC design.[13] Several biophysical techniques are available, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and proximity-based assays like AlphaLISA and TR-FRET.[13] A characteristic "hook effect" is often observed in proximity assays, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that prevent ternary complex assembly.[12]
Quantitative Data Summary:
| Parameter | Technique | Typical Values | Description |
| Binary KD (PROTAC:POI) | SPR, ITC | 1 - 100 nM | Binding affinity of the PROTAC to the protein of interest.[13] |
| Binary KD (PROTAC:CRBN) | SPR, ITC | 10 - 3000 nM | Binding affinity of the PROTAC to the E3 ligase.[13] |
| Cooperativity (α) | SPR, ITC, FRET | α > 1 (positive) α < 1 (negative) | A measure of how the binding of one protein influences the binding of the other to the PROTAC.[] |
Protocol: AlphaLISA-Based Ternary Complex Formation Assay
This protocol describes a method to detect the formation of a ternary complex between a GST-tagged POI, a His-tagged CRBN, and a PROTAC molecule.
Materials:
-
Purified GST-tagged Protein of Interest (POI)
-
Purified His-tagged CRBN/DDB1 complex
-
Thalidomide-based PROTAC compound
-
AlphaLISA® Glutathione (GSH) Acceptor beads
-
AlphaLISA® Nickel Chelate (Ni-NTA) Donor beads
-
AlphaLISA® buffer
-
384-well white opaque microplate
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in AlphaLISA buffer. Prepare a mixture of the GST-POI and His-CRBN/DDB1 in the same buffer.
-
Incubation: In a 384-well plate, add the PROTAC dilutions followed by the protein mixture. Incubate at room temperature for 60 minutes to allow complex formation.
-
Bead Addition: Add the AlphaLISA GSH Acceptor beads and incubate for 60 minutes in the dark. Then, add the Ni-NTA Donor beads and incubate for another 60 minutes in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of ternary complex formed.[7]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation.[14]
In Vitro Ubiquitination Assay
Application Note: Confirming that the PROTAC-induced ternary complex is functional for ubiquitination is a crucial step.[15] This assay directly measures the transfer of ubiquitin to the target protein, validating the PROTAC's mechanism of action before moving into more complex cellular systems.[16] These assays typically include E1 activating enzyme, E2 conjugating enzyme, the E3 ligase (CRBN complex), the POI, ATP, and biotinylated ubiquitin.[16]
Protocol: In Vitro PROTAC-Mediated Ubiquitination Assay
Materials:
-
Recombinant E1 (UBE1), E2 (UbcH5b), and CRL4^CRBN^ E3 ligase complex.[16]
-
Recombinant target protein (POI).
-
PROTAC compound and DMSO (vehicle control).
-
Biotinylated Ubiquitin.
-
ATP solution.
-
Ubiquitination reaction buffer.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Anti-POI primary antibody and Streptavidin-HRP conjugate.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, biotinylated ubiquitin, E1, E2, CRL4^CRBN^, and the POI.
-
PROTAC Addition: Add the PROTAC compound at various concentrations or DMSO as a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quench: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5-10 minutes.
-
Western Blot:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C to detect the unmodified protein.
-
To detect ubiquitination, incubate a separate membrane with Streptavidin-HRP (which binds to the biotinylated ubiquitin) for 1 hour at room temperature.
-
Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibody (for the anti-POI blot).
-
Develop the blots using an ECL substrate and capture the signal with an imaging system.
-
-
Data Analysis: An increase in high molecular weight bands or a smear above the unmodified POI band in the presence of the PROTAC indicates successful polyubiquitination.
Quantification of Protein Degradation in Cells
Application Note: The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein in a cellular context.[5] Western blotting is the most common technique for quantifying protein degradation.[5] Key parameters derived from these experiments are the DC50 (the concentration of PROTAC that causes 50% degradation) and the Dmax (the maximum percentage of degradation achieved).[5] It is essential to perform these experiments in a time-course and dose-response manner to fully characterize the degradation profile.[17]
Quantitative Data Summary:
| Parameter | Typical Value Range | Description |
| DC50 | 1 nM - 10 µM | The concentration of PROTAC required to degrade 50% of the target protein after a specific time.[7] |
| Dmax | >80% | The maximal level of protein degradation achievable with the PROTAC.[5] |
| Time to Dmax | 4 - 24 hours | The time required to reach the maximal degradation level.[17] |
Protocol: Western Blot for PROTAC-Induced Degradation
Materials:
-
Appropriate cell line cultured in multi-well plates.
-
PROTAC stock solution (in DMSO).
-
Ice-cold PBS and lysis buffer (e.g., RIPA) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot equipment and reagents.
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin).
-
HRP-conjugated secondary antibodies.
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[17] Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 16 or 24 hours).[3][17] Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[5] Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[17] Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[5][17]
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay.[17]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer the proteins to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.[5]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.[5]
-
-
Detection: Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Re-probing for Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine degradation. Plot the degradation percentage against PROTAC concentration to determine DC50 and Dmax values.[5]
Cellular Viability and Cytotoxicity Assays
Application Note: After confirming target degradation, it is crucial to assess the downstream functional consequences, such as the effect on cell proliferation and viability.[18] Assays like CellTiter-Glo® (CTG), which measures ATP levels as an indicator of metabolic activity, or CCK-8, are commonly used to determine the cytotoxic effects of the PROTAC on cancer cell lines.[18][] This helps to correlate protein degradation with a desired phenotypic outcome.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell line of interest.
-
White, opaque 96-well assay plates.
-
PROTAC stock solution.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer plate reader.
Methodology:
-
Cell Plating: Seed cells in a 96-well white-walled plate at a predetermined density and incubate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the PROTAC solutions to the cells and incubate for a desired period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of medium in each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal from PROTAC-treated wells to the vehicle control wells. Plot cell viability against PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
Proteomics for Selectivity Profiling
Application Note: A key advantage of targeted protein degradation is the potential for high selectivity. Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment.[20][21] This is critical for identifying potential off-target degradation events and confirming the specificity of the PROTAC, which is essential for its development as a therapeutic agent or chemical probe.[20][22]
Protocol: Sample Preparation for Global Proteomics (MS-based)
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration near its DC50 and a vehicle control for an optimal time (e.g., 8 hours to capture direct effects).[23] Harvest and lyse the cells as described in the Western blot protocol.
-
Protein Quantification: Accurately determine the protein concentration of each lysate.
-
Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
-
-
Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and more accurate relative quantification.
-
Sample Cleanup: Desalt the peptides using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with mass spectrometry.
-
Mass Spectrometry: Analyze the prepared peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify protein abundance changes between the PROTAC-treated and control samples. Proteins with significantly reduced abundance are potential degradation targets.
Essential Controls for PROTAC Experiments
Application Note: The use of proper negative controls is absolutely essential to demonstrate that the observed protein degradation is due to the intended PROTAC mechanism.[24] An ideal negative control is a molecule structurally similar to the active PROTAC but deficient in a key function.[24]
Summary of Essential PROTAC Controls:
| Control Type | Description | Purpose |
| E3 Ligase Binding-Deficient Control | A PROTAC analog with a modification that abolishes binding to CRBN (e.g., methylation of the glutarimide (B196013) nitrogen).[24] | To prove that degradation is dependent on CRBN recruitment.[24] |
| Target Binding-Deficient Control | A PROTAC analog with a modification to the "warhead" that prevents it from binding to the POI.[24] | To rule out off-target effects of the warhead and confirm degradation requires POI engagement.[24] |
| Vehicle Control | Treatment with the solvent used to dissolve the PROTAC (e.g., DMSO).[3] | To establish the baseline protein level in the absence of the PROTAC. |
| Proteasome Inhibitor | Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132). | To confirm that the observed protein loss is due to proteasomal degradation (protein levels should be "rescued"). |
| E3 Ligase Ligand Alone | Treatment with the thalidomide analog alone (not linked to a warhead). | To ensure the observed phenotype is not due to the inherent activity of the CRBN ligand. |
References
- 1. benchchem.com [benchchem.com]
- 2. cellgs.com [cellgs.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 20. nautilus.bio [nautilus.bio]
- 21. sapient.bio [sapient.bio]
- 22. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. m.youtube.com [m.youtube.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, harnesses the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[1][] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity forces the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[1][3] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, leading to potent and sustained downstream effects.[4][5]
Western blotting is a cornerstone technique for confirming and quantifying the degradation of a target protein following PROTAC treatment.[3][6] It allows for the direct visualization and quantification of the decrease in protein levels, providing crucial data for determining a PROTAC's efficacy. Key parameters such as DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum degradation achieved) are derived from quantitative Western blot analysis.[3][7]
Signaling Pathway of PROTAC Action
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal machinery. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5][8] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. A polyubiquitin (B1169507) chain serves as a signal for the proteasome to recognize and degrade the tagged protein.[][5]
Experimental Workflow for Western Blot Analysis
A systematic workflow is essential for obtaining reliable and reproducible results when assessing PROTAC efficacy. The process begins with cell treatment and culminates in data analysis.
Detailed Experimental Protocol
This protocol provides a comprehensive methodology for the Western blot analysis of PROTAC-induced protein degradation.
Materials and Reagents:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin)[9][10][11]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Step-by-Step Methodology:
-
Cell Culture and PROTAC Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.[12]
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response range of the PROTAC compound (e.g., 0, 1, 10, 100, 1000 nM).[12]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.[3][12]
-
-
Cell Lysis and Protein Extraction:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[3][13]
-
Add an appropriate volume of ice-cold lysis buffer with freshly added inhibitors to each well.[3][13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3][13]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[3][13]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[3][13]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[3] This step is crucial for ensuring equal protein loading.
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3][12]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Strip the membrane if necessary and re-probe with a primary antibody for a loading control. Alternatively, use a multiplex fluorescent system.
-
-
Signal Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.[12]
-
Capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.[3]
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.[3]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]
-
Data Presentation and Quantitative Analysis
Summarizing the quantitative data in a clear and structured format is crucial for interpretation and comparison.
Table 1: Dose-Dependent Degradation of Target Protein by PROTAC-X
| PROTAC-X Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 100 | 0.15 | 85 |
| 1000 | 0.08 | 92 |
Table 2: Time-Dependent Degradation of Target Protein by 100 nM PROTAC-X
| Incubation Time (hours) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 | 1.00 | 0 |
| 4 | 0.65 | 35 |
| 8 | 0.30 | 70 |
| 16 | 0.12 | 88 |
| 24 | 0.10 | 90 |
From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[3]
Downstream Signaling Effects
Degradation of a target protein is expected to impact its downstream signaling pathways. For example, if the target protein is a kinase in a signaling cascade, its degradation would lead to a decrease in the phosphorylation of its substrate.
Troubleshooting Common Western Blot Issues
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loading. | Increase the amount of protein loaded per well (10-30 µg is a good starting point).[3][14] |
| Low primary antibody concentration. | Increase primary antibody concentration or extend incubation time (e.g., overnight at 4°C).[15] | |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage.[16] | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., BSA instead of milk).[15][17] |
| High antibody concentration. | Reduce the concentration of primary and/or secondary antibodies.[15] | |
| Insufficient washing. | Increase the number and duration of washes with TBST.[18] | |
| Non-specific Bands | Primary antibody is not specific. | Use an antibody validated for Western blotting. Run a negative control (e.g., knockout cell lysate).[19] |
| Protein degradation. | Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice.[16] | |
| Uneven Loading | Inaccurate protein quantification. | Carefully perform a protein assay (e.g., BCA) and ensure equal loading amounts.[16] |
| Always normalize to a reliable loading control.[9] |
By following these detailed protocols and guidelines, researchers can confidently and accurately assess the efficacy of PROTACs in mediating the degradation of target proteins, a critical step in the development of this promising class of therapeutics.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Recommended controls for western blot | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. huabio.com [huabio.com]
- 12. benchchem.com [benchchem.com]
- 13. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 17. bosterbio.com [bosterbio.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate PROTAC Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein from the cell.[3] This is achieved by hijacking the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5]
The evaluation of PROTAC efficacy requires a suite of cell-based assays to confirm target engagement, protein degradation, and downstream functional consequences. These application notes provide detailed protocols for key cell-based assays to quantitatively assess the performance of PROTACs.
PROTAC Mechanism of Action
PROTACs mediate the degradation of a target protein through a catalytic cycle. The PROTAC molecule first binds to both the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of another target protein molecule.[6]
Experimental Workflow for PROTAC Evaluation
A typical workflow for evaluating PROTAC efficacy involves a series of assays to confirm target degradation and assess functional outcomes. This staged approach allows for the efficient screening and characterization of PROTAC candidates.
Data Presentation: Quantitative Summary of PROTAC Activity
The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables provide examples of how to summarize quantitative data for comparative analysis.
Table 1: Comparative Degradation Efficacy of BRD4 PROTACs
| PROTAC ID | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | VHL | 22Rv1 | Western Blot | 18 | >95 | [6] |
| ARV-771 | VHL | 22Rv1 | Western Blot | 4.6 | >95 | [6] |
| MZ1 | VHL | HCT116 | HiBiT | 25 | ~90 | [7] |
| QCA570 | CRBN | T24 | Western Blot | ~1 | >90 | [8] |
Table 2: Functional Activity of a FLT3 PROTAC in AML Cells
| Assay | Cell Line | Treatment Duration | IC50 / EC50 (nM) | Endpoint |
| Cell Viability (CellTiter-Glo) | MV4-11 | 72 hours | 7.55 | ATP levels |
| Apoptosis (Caspase-Glo 3/7) | MV4-11 | 48 hours | 12.3 | Caspase 3/7 Activity |
| Annexin V/PI Staining | MV4-11 | 48 hours | - | % Apoptotic Cells |
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[9]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[10]
-
Boil the samples at 95°C for 5-10 minutes.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[10]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[3]
-
Wash the membrane three times with TBST for 5-10 minutes each.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[10]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
In-Cell Western (ICW) Assay for PROTAC Efficacy
Objective: To provide a higher-throughput method for quantifying protein levels following PROTAC treatment.
Materials:
-
96-well microplates
-
Cell culture reagents
-
PROTAC compound and vehicle control
-
Fixation solution (e.g., 4% formaldehyde (B43269) in PBS or 100% methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or equivalent)
-
Primary antibodies (target protein and normalization control, e.g., tubulin)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Fluorescence imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Secondary Antibody Incubation and Imaging:
-
Wash the plate three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.[11]
-
Wash the plate three times with PBS.
-
Scan the plate using a fluorescence imaging system.
-
-
Data Analysis:
-
Determine the integrated fluorescence intensity for each well.
-
Normalize the target protein signal to the normalization control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax.
-
HiBiT Lytic Assay for Protein Degradation
Objective: To quantitatively measure target protein degradation in a high-throughput, plate-based format using a luminescent reporter.
Materials:
-
Cells endogenously expressing the target protein tagged with HiBiT
-
White, opaque 96-well or 384-well plates
-
PROTAC compound and vehicle control
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, lytic substrate, and lytic buffer)
-
Luminometer
Protocol:
-
Cell Plating:
-
Plate the HiBiT-tagged cells in a white, opaque multi-well plate and incubate overnight.[13]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC compound for the desired time.
-
-
Lytic Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent by diluting the LgBiT Protein and Lytic Substrate into the Lytic Buffer according to the manufacturer's instructions.[14]
-
Add the prepared lytic reagent to each well.[9]
-
Mix on a plate shaker for 10-20 minutes to induce cell lysis and allow for the luminescent signal to stabilize.[9]
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.[9]
-
-
Data Analysis:
-
Subtract the background luminescence from a no-cell control.
-
Normalize the signal to the vehicle-treated wells.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
NanoBRET™ Target Engagement Assay
Objective: To measure the binding of a PROTAC to its target protein in living cells.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target protein
-
PROTAC compound
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring BRET
Protocol:
-
Cell Preparation:
-
Harvest and resuspend the NanoLuc®-target fusion expressing cells in Opti-MEM®.
-
-
Assay Plating:
-
Dispense cells into a white, opaque 96-well plate.
-
Add the NanoBRET™ tracer to all wells at the recommended concentration.
-
Add the PROTAC compound at various concentrations.
-
-
Substrate Addition and Incubation:
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Incubate the plate for at least 2 hours at 37°C in a CO2 incubator.
-
-
BRET Measurement:
-
Measure the donor (NanoLuc®) and acceptor (tracer) signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency.
-
Functional Assay: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
Objective: To assess the downstream functional consequence of target protein degradation by measuring apoptosis.
Materials:
-
Cell line of interest
-
White, opaque 96-well plates
-
PROTAC compound
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24, 48, 72 hours).
-
-
Caspase Activity Measurement:
-
Luminescence Reading:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
-
Plot the fold change against the PROTAC concentration to determine the EC50 for apoptosis induction.
-
Downstream Signaling Pathway Example: BRD4 Degradation
BRD4 is a member of the BET family of proteins that plays a crucial role in regulating the transcription of key oncogenes, including c-MYC.[4] By degrading BRD4, PROTACs can lead to the downregulation of c-MYC and subsequently inhibit cell proliferation and induce apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Target Degradation [promega.com]
- 8. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 12. products.advansta.com [products.advansta.com]
- 13. promega.com [promega.com]
- 14. manuals.plus [manuals.plus]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays with CRBN and Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro ubiquitination assays utilizing the E3 ubiquitin ligase Cereblon (CRBN) and its modulation by thalidomide (B1683933) and its derivatives. This document outlines the fundamental principles, detailed experimental protocols, and expected quantitative outcomes of these assays, which are crucial for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
Introduction
Cereblon (CRBN) is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[1] This complex plays a pivotal role in cellular protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[2] Thalidomide and its derivatives, including lenalidomide (B1683929) and pomalidomide, are immunomodulatory drugs (IMiDs) that function as "molecular glues."[3] They bind to CRBN, altering its substrate specificity and inducing the ubiquitination and degradation of "neosubstrates" that are not typically targeted by the native CRL4-CRBN complex.[2][4] This mechanism is central to both the therapeutic effects and the adverse side-effects of these compounds.[4]
In vitro ubiquitination assays are essential tools for characterizing the activity of thalidomide derivatives and CRBN-recruiting PROTACs.[5] These assays allow for the direct measurement of a compound's ability to induce the ubiquitination of a target protein in a reconstituted system, providing valuable insights into its mechanism of action and efficacy.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of thalidomide derivatives with CRBN and their effects on neosubstrate ubiquitination.
Table 1: Binding Affinities of Thalidomide Derivatives to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [6][7] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [6] |
| Lenalidomide | ~178 nM | Not Specified | [6][7] |
| Pomalidomide | ~157 nM | Not Specified | [6][7] |
Table 2: Representative In Vitro Ubiquitination Assay Parameters
| Parameter | Typical Range | Notes |
| E1 (UBE1) Concentration | 50-100 nM | |
| E2 (e.g., UBE2D3, UBE2G1) Concentration | 200-500 nM | UBE2G1 and UBE2D3 can act cooperatively.[8] |
| CRL4-CRBN Complex Concentration | 50-100 nM | |
| Ubiquitin Concentration | 5-10 µM | |
| Substrate (Neosubstrate) Concentration | 200-500 nM | e.g., IKZF1, IKZF3, CK1α.[9] |
| Thalidomide Derivative Concentration | 0.1 - 10 µM | A dose-response is recommended. |
| ATP Concentration | 2-5 mM | |
| Incubation Time | 30-60 minutes | |
| Incubation Temperature | 30-37 °C |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key biological pathway and the general workflow for the in vitro ubiquitination assay.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UBE2G1 governs the destruction of cereblon neomorphic substrates | eLife [elifesciences.org]
- 9. benchchem.com [benchchem.com]
Designing Optimal Linkers for Thalidomide-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Critical Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins.[1] These molecules consist of two key moieties: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[3] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[4] Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ligase, a key player in the ubiquitin-proteasome system.[5][]
The linker is not a mere spacer; it is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, degradation efficiency (DC50 and Dmax), and overall physicochemical properties.[7][8] An improperly designed linker can lead to steric hindrance if too short, or an unstable and overly flexible ternary complex if too long.[3] This guide provides detailed application notes and protocols for the rational design of linkers for Thalidomide-NH-C10-NH2 hydrochloride-based PROTACs, a common building block in PROTAC development.[9][10]
Application Notes: Linker Design Strategies
The design of an effective linker requires careful consideration of its length, composition, and attachment point to the thalidomide scaffold. The optimal linker is highly dependent on the specific POI and must be empirically determined.[3]
Linker Length
The length of the linker is a crucial parameter that dictates the formation of a productive ternary complex.[11] A systematic evaluation of varying linker lengths is essential to identify the "sweet spot" for maximal degradation of a specific target.[3] Alkyl chains and polyethylene (B3416737) glycol (PEG) units are commonly used to modulate linker length.[2] The general approach often involves starting with a longer linker and systematically shortening it to identify the optimal length.[8]
Linker Composition
The chemical composition of the linker influences the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[7] Common linker compositions include:
-
Alkyl Chains: Provide hydrophobicity, which can enhance cell permeability.[7]
-
Polyethylene Glycol (PEG): Increases hydrophilicity and can improve solubility.[2]
-
Rigid Moieties: Incorporating cyclic structures like piperidine (B6355638) or piperazine (B1678402) can reduce the conformational flexibility of the linker, which may pre-organize the PROTAC for optimal ternary complex formation.[12]
Attachment Points on the Thalidomide Scaffold
The point of linker attachment on the thalidomide molecule significantly impacts the PROTAC's ability to recruit CRBN and form a stable ternary complex. The most explored attachment points are the C4, C5, and the glutarimide (B196013) nitrogen (N-position) of the phthalimide (B116566) ring.[13] The choice of attachment point can affect the PROTAC's physicochemical properties, degradation efficiency, and even off-target effects.[13]
Quantitative Data on Linker Design
The following tables summarize quantitative data from various studies on thalidomide-based PROTACs, illustrating the impact of linker design on degradation efficiency.
Table 1: Impact of Linker Length on PROTAC Efficacy
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| p38α | PEG | 15-17 | - | - | [3] |
| ERα | PEG | 16 | - | - | [3] |
| BRD4 | PEG | - | <1 | >90 | [14] |
| BTK | Alkyl | 9 | 10 | 85 | [7] |
| BTK | PEG | 12 | 5 | 95 | [7] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Data is compiled from different studies and experimental conditions may vary.[3][7][14]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of their thalidomide-based PROTACs.
Protocol 1: Western Blotting for Target Protein Degradation
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.[11]
Materials:
-
96-well cell culture plates
-
PROTAC compounds
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
PROTAC Treatment: Treat cells with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).[13]
-
Cell Lysis: Wash cells with PBS and then lyse them using an appropriate lysis buffer.[13]
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay kit.[13]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[11]
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[11]
Protocol 2: Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of PROTAC-mediated protein degradation.[11]
Materials:
-
96-well cell culture plates
-
PROTAC compounds
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).[11]
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of a Thalidomide-based PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.[11]
Signaling Pathway of Thalidomide-Based PROTACs
Caption: PROTAC-mediated recruitment of the CRL4-CRBN E3 ligase complex.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note: Conjugation Chemistry for Attaching Warheads to Thalidomide-NH-C10-NH2 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs).[1] These molecules consist of a ligand that binds to a POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase, making them crucial components in PROTAC design.[2][3]
Thalidomide-NH-C10-NH2 hydrochloride is a functionalized E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety for CRBN recruitment and a 10-carbon alkyl chain terminating in a primary amine (-NH2). This terminal amine serves as a versatile chemical handle for covalently attaching a warhead, completing the PROTAC structure.[4] This document provides detailed protocols for common conjugation strategies to attach warhead molecules to this linker.
Principle of Conjugation: Amide Bond Formation
The primary amine on the Thalidomide-NH-C10-NH2 linker is nucleophilic and readily reacts with electrophilic functional groups on the warhead molecule. The most common and robust method for this conjugation is the formation of a stable amide bond. This typically involves activating a carboxylic acid group on the warhead molecule.
Two primary approaches for this amide coupling are detailed:
-
Carbodiimide-Mediated Coupling: Utilizes activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate.[5] This is a "zero-length" crosslinking method as no part of the coupling agent is incorporated into the final product.[5]
-
Peptide Coupling Reagents: Employs reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU, which are highly efficient for amide bond formation, often resulting in high yields and minimal side reactions.[2]
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Amide Coupling
This protocol describes the conjugation of a warhead containing a carboxylic acid to the terminal amine of the thalidomide linker using EDC and Sulfo-NHS.
Materials and Reagents:
-
This compound
-
Warhead molecule with a terminal carboxylic acid (-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Stir plate and magnetic stir bar
-
HPLC system for reaction monitoring and purification
-
LC-MS for product characterization
Methodology:
-
Warhead Activation:
-
In a reaction vessel, dissolve the warhead-COOH (1.0 equivalent) in anhydrous DMF.
-
Add Sulfo-NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to form the amine-reactive Sulfo-NHS ester.[5]
-
-
Linker Preparation:
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIEA (2.5 equivalents) to neutralize the hydrochloride salt and act as a non-nucleophilic base.[2]
-
-
Conjugation Reaction:
-
Add the prepared thalidomide-linker solution to the activated warhead mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.
-
Once the reaction is complete, quench by adding water.
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC to obtain the final, high-purity PROTAC molecule.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: HATU-Mediated Amide Coupling
This protocol provides a highly efficient alternative using the peptide coupling reagent HATU.
Materials and Reagents:
-
This compound
-
Warhead molecule with a terminal carboxylic acid (-COOH)
-
HATU
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Standard reaction and purification equipment as listed in Protocol 1.
Methodology:
-
Reaction Setup:
-
Conjugation Reaction:
-
Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture. Note: The DIEA already present is sufficient to neutralize the hydrochloride salt.
-
Stir the reaction at room temperature until completion, typically 1-4 hours.[2]
-
-
Monitoring, Work-up, and Purification:
-
Follow the same procedures for monitoring, work-up, and purification as described in Protocol 1 (Steps 4 and 5).
-
Data Presentation
The choice of coupling reagent can influence reaction efficiency. The following table summarizes typical quantitative data for amide coupling reactions based on established protocols.[2]
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Typical Yield |
| EDC/NHS | DIEA | DMF | 4-16 hours | 50-80% |
| HATU | DIEA | DMF | 1-4 hours | 60-90%[2] |
| HBTU | DIEA | DMF | 1-4 hours | 60-90% |
Visualizations
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC molecule. The thalidomide-warhead conjugate facilitates the formation of a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][4]
Caption: General mechanism of action for a PROTAC molecule.
Experimental Workflow for Warhead Conjugation
This workflow outlines the key steps involved in the synthesis and purification of the final PROTAC molecule, starting from the thalidomide linker and the warhead.
Caption: General workflow for the synthesis of the target molecule.
References
Application Notes: Leveraging Lentiviral Transduction for Target Protein Expression in PROTAC Studies
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies.[3][4] A crucial aspect of developing and validating PROTACs is the ability to precisely control the expression of the target protein. Lentiviral transduction has emerged as a powerful and widely used tool to generate stable cell lines that consistently express a specific POI, providing a robust system for characterizing PROTAC efficacy.[5][6]
Advantages of Lentiviral Systems for PROTAC Research
The use of lentiviral vectors for generating stable cell lines offers several key advantages in the context of PROTAC studies:
-
Stable, Long-Term Expression : Lentiviruses integrate their genetic payload into the host cell's genome, ensuring consistent, long-term expression of the target protein. This eliminates the variability associated with transient transfection methods and is critical for reproducible, long-term experiments.[5][7]
-
Broad Cell Tropism : Lentiviral vectors, particularly when pseudotyped with the vesicular stomatitis virus G (VSV-G) envelope protein, can efficiently transduce a wide range of cell types, including non-dividing cells like neurons and primary cells, which are often difficult to transfect.[8][9]
-
Controlled Expression Levels : By choosing appropriate promoters and optimizing the multiplicity of infection (MOI), researchers can modulate the expression level of the target protein. This allows for the study of PROTAC activity under conditions that mimic physiological or pathological protein levels.
-
Homogenous Cell Population : Following transduction, antibiotic selection can be used to eliminate non-transduced cells, resulting in a homogenous population where nearly all cells express the target protein.[7] This uniformity is essential for accurate quantitative analysis of protein degradation.
Visualizing the PROTAC Mechanism and Experimental Workflows
To effectively utilize lentiviral systems in PROTAC research, it is essential to understand the underlying biological mechanism and the experimental steps involved.
PROTAC Mechanism of Action
A PROTAC is a heterobifunctional molecule with two key domains: one binds to the target protein (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein.[3][4] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2]
Figure 1. PROTAC mechanism of action leading to target protein degradation.
Lentiviral Production and Stable Cell Line Generation
The overall process involves producing lentiviral particles in a packaging cell line (commonly HEK293T) and then using these particles to transduce the target cells.
Figure 2. Workflow for lentivirus production and stable cell line generation.
Experimental Protocols
Here we provide detailed protocols for the key steps in generating and using lentivirally-transduced cells for PROTAC studies.
Biosafety Note : Production and use of lentiviral particles are classified as Biosafety Level 2 (BSL-2) activities. All work must be conducted in a certified biosafety cabinet (BSC) following institutional and national safety guidelines.[10]
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the transient co-transfection of HEK293T cells to produce replication-incompetent lentiviral particles.[11][12]
Materials:
-
HEK293T packaging cells[10]
-
Lentiviral transfer plasmid (containing the gene for the target protein)
-
Second or third-generation packaging and envelope (e.g., pMD2.G for VSV-G) plasmids[13]
-
DMEM with 10% heat-inactivated FBS[11]
-
Transfection reagent (e.g., Lipofectamine™ 2000 or PEI)
-
0.45 µm PES filters[14]
Procedure:
-
Day 1: Seed HEK293T Cells : Plate 5 x 10^6 HEK293T cells in a 10 cm dish. Cells should be 70-80% confluent at the time of transfection.[10][11]
-
Day 2: Transfection :
-
Prepare the plasmid mixture in a sterile tube. For a 10 cm dish, use:
-
10 µg Transfer plasmid
-
7.5 µg Packaging plasmid(s)
-
2.5 µg Envelope plasmid (pMD2.G)
-
-
Follow the manufacturer's protocol for your chosen transfection reagent to form DNA-lipid complexes.
-
Add the complex dropwise to the HEK293T cells. Gently swirl the dish to distribute.
-
Incubate at 37°C with 5% CO2.
-
-
Day 3: Change Medium : 16-24 hours post-transfection, carefully remove the medium and replace it with 10 mL of fresh, complete growth medium.[11]
-
Day 4 & 5: Harvest Virus :
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube.[12]
-
Add 10 mL of fresh medium to the plate.
-
At 72 hours post-transfection, collect the supernatant again and combine it with the 48-hour harvest.[12]
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.[14]
-
Filter the supernatant through a 0.45 µm PES low protein-binding filter.[14]
-
The viral stock can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[10]
-
Protocol 2: Generation of a Stable Cell Line
This protocol outlines the transduction of target cells with the harvested lentivirus and subsequent selection to create a stable cell line.[5][7]
Materials:
-
Target cell line
-
Harvested lentiviral supernatant
-
Polybrene (8 mg/mL stock)[15]
-
Selection antibiotic (e.g., Puromycin, Blasticidin) corresponding to the resistance gene on the transfer plasmid.
Procedure:
-
Day 1: Seed Target Cells : Plate your target cells in a 6-well plate such that they will be approximately 50% confluent on the day of transduction.[15]
-
Day 2: Transduction :
-
Thaw the lentiviral stock on ice.[15]
-
Prepare transduction media for each well by adding Polybrene to a final concentration of 4-8 µg/mL. Note : Some cells are sensitive to Polybrene; a toxicity control should be performed for new cell lines.[15]
-
Add varying amounts of the viral supernatant to the wells (e.g., 10 µL, 50 µL, 200 µL) to determine the optimal MOI. Include a "no virus" control well.
-
Incubate overnight (18-20 hours) at 37°C.[15]
-
-
Day 3: Replace Medium : Remove the virus-containing medium and replace it with 2 mL of fresh complete medium.
-
Day 4 onwards: Antibiotic Selection :
-
Approximately 48-72 hours post-transduction, split the cells into larger plates (e.g., 10 cm dishes) and add fresh medium containing the appropriate selection antibiotic. The concentration must be predetermined for your cell line via a kill curve.[5][16]
-
Replace the selection medium every 3-4 days until resistant colonies are visible and untransduced control cells are all dead (typically 7-14 days).[16]
-
-
Expansion and Validation :
-
Once resistant colonies are established, pick several individual colonies (for monoclonal lines) or pool the resistant cells (for a polyclonal population).[7]
-
Expand the cell population.
-
Validate the expression of your target protein using Western Blot or qPCR.
-
| Table 1: Typical Antibiotic Concentrations for Selection | |
| Antibiotic | Typical Concentration Range |
| Puromycin | 1 - 10 µg/mL |
| Blasticidin S | 2 - 20 µg/mL |
| Hygromycin B | 50 - 500 µg/mL |
| G418 (Geneticin) | 100 - 1000 µg/mL |
| Note: Optimal concentration is cell-line dependent and must be determined empirically. |
Protocol 3: PROTAC Dose-Response Analysis by Western Blot
This protocol is used to determine the key efficacy parameters of a PROTAC: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[17][18]
Materials:
-
Stable cell line expressing the target protein
-
PROTAC compound dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Seeding : Seed the stable cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment :
-
Cell Lysis :
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[17]
-
Western Blot :
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.[18]
-
Boil samples at 95°C for 5-10 minutes.[17]
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[20]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies (target protein and loading control) overnight at 4°C.[17]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Data Analysis :
-
Image the blot using a chemiluminescence detector.
-
Quantify band intensities using densitometry software.[17]
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle (DMSO) control.[18]
-
Plot the percentage of remaining protein against the log of the PROTAC concentration. Use a non-linear regression (variable slope) model to determine the DC50 and Dmax values.[21]
-
Figure 3. Experimental workflow for a PROTAC dose-response analysis.
Data Presentation
Quantitative data from PROTAC experiments should be summarized for clear interpretation and comparison.
| Table 2: Representative Data from a PROTAC Dose-Response Assay | ||
| PROTAC Compound | DC50 (nM) | Dmax (%) |
| PROTAC-A | 15.2 | 92% |
| PROTAC-B (Negative Control) | > 10,000 | < 10% |
| PROTAC-C | 45.8 | 85% |
| DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation observed.[18][22] |
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 6. youtube.com [youtube.com]
- 7. addgene.org [addgene.org]
- 8. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]
- 9. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 10. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 11. genecopoeia.com [genecopoeia.com]
- 12. genemedi.net [genemedi.net]
- 13. addgene.org [addgene.org]
- 14. rgbiotech.com [rgbiotech.com]
- 15. origene.com [origene.com]
- 16. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. arxiv.org [arxiv.org]
Application Notes and Protocols for Quantitative Proteomics-Based Identification of Off-Target Effects of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3][4] Thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) are frequently used as E3 ligase ligands in PROTAC design, hijacking the Cereblon (CRBN) E3 ubiquitin ligase to tag the protein of interest for destruction.[3][5][6] While highly effective, a critical aspect of preclinical evaluation is the identification of off-target effects, where the PROTAC inadvertently leads to the degradation of other proteins.[7] This is particularly pertinent for thalidomide-based PROTACs, as the thalidomide moiety itself can recruit and degrade a class of "neosubstrates," primarily zinc finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[8][9]
Quantitative mass spectrometry-based proteomics has emerged as the gold standard for unbiased, proteome-wide assessment of PROTAC selectivity.[10][11] This powerful technology allows for the identification and quantification of thousands of proteins, providing a global view of the changes in the cellular proteome following PROTAC treatment.[10][12] These application notes provide a comprehensive overview and detailed protocols for utilizing quantitative proteomics to identify the off-target effects of thalidomide-based PROTACs.
Mechanism of Action and Off-Target Considerations
A thalidomide-based PROTAC is a heterobifunctional molecule comprising a warhead that binds to the target protein, a linker, and a thalidomide-based ligand that recruits the CRBN E3 ligase.[1][3] This induces the formation of a ternary complex between the target protein, the PROTAC, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][13]
Off-target effects can arise from several mechanisms:
-
Inherent Neosubstrate Degradation: The thalidomide moiety can independently recruit its own set of neosubstrates to CRBN for degradation.[8][9]
-
Target-Related Off-Targets: The warhead may have some affinity for proteins structurally similar to the intended target.
-
"Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can predominate over the productive ternary complex.[1][8] These non-productive complexes may still be capable of recruiting and degrading low-affinity off-target proteins.[8]
Experimental Workflow for Off-Target Identification
A systematic approach is crucial for the comprehensive evaluation of off-target protein degradation. The general workflow involves cell culture and treatment, protein extraction and digestion, peptide labeling and fractionation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and data processing.
Signaling Pathway Diagram
The core of thalidomide-based PROTAC action is the hijacking of the Cullin-RING Ligase 4 (CRL4) complex with CRBN as the substrate receptor.[5][6] The PROTAC brings the target protein into proximity with this complex, leading to its ubiquitination and degradation.
Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at a desired density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[10] It is advisable to use a concentration at or near the DC50 value for the target protein.[10]
-
Cell Harvest: After incubation, aspirate the media and wash the cells once with ice-cold PBS.
Protocol 2: Sample Preparation for Global Proteomics
-
Cell Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[4]
-
Lysate Collection: Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[4] Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Protein Digestion:
-
Take a fixed amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
-
-
Peptide Labeling (TMT):
-
Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol.[10] This allows for multiplexing of different samples in a single mass spectrometry run.
-
Combine the labeled peptide samples.
-
-
Peptide Cleanup and Fractionation:
-
Clean up the labeled peptide mixture using a solid-phase extraction (SPE) method.
-
For deep proteome coverage, fractionate the peptides using high-pH reversed-phase liquid chromatography.
-
Protocol 3: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Processing: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to process the raw mass spectrometry data.[10] This involves peptide identification, protein inference, and quantification based on the TMT reporter ion intensities.
-
Data Analysis:
-
Normalize the protein abundance data across all samples.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the vehicle control. These are considered potential off-targets.[14]
-
Visualize the data using volcano plots and heatmaps to highlight significant changes.
-
Data Presentation
Quantitative proteomics data should be presented in a clear and structured manner to facilitate the identification of off-target effects.
Table 1: On-Target Degradation Potency
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound X | BRD4 | Jurkat | 15 | 95 |
| Compound Y | BTK | MOLM-14 | 8 | 92 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Table 2: Quantitative Proteomics Summary for Off-Target Analysis of Compound X (100 nM, 24h)
| Protein (Gene Name) | Log2 Fold Change (PROTAC/Vehicle) | p-value | Annotation |
| BRD4 | -4.32 | 1.2e-8 | On-Target |
| IKZF1 | -3.98 | 5.6e-7 | Known Neosubstrate |
| IKZF3 | -3.55 | 9.1e-7 | Known Neosubstrate |
| ZFP91 | -2.15 | 4.2e-5 | Potential Off-Target |
| CDK9 | -0.15 | 0.68 | No Significant Change |
| GAPDH | -0.05 | 0.92 | Housekeeping Protein |
Validation of Potential Off-Targets
Once potential off-targets are identified from the global proteomics screen, it is essential to validate these findings using orthogonal methods.
-
Western Blotting: This is a straightforward and widely used technique to confirm the degradation of specific proteins.[14] Use validated antibodies against the potential off-target proteins to probe cell lysates treated with the PROTAC in a dose-response and time-course manner.[8]
-
Targeted Proteomics (e.g., Parallel Reaction Monitoring - PRM): This mass spectrometry-based method offers higher sensitivity and specificity for quantifying a predefined list of proteins.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess the direct engagement of the PROTAC with potential off-targets in a cellular context.[14]
Conclusion
The development of novel PROTACs holds immense therapeutic promise. However, a rigorous and unbiased assessment of their selectivity is a critical component of their preclinical evaluation. Quantitative proteomics provides a powerful platform for identifying off-target protein degradation, ensuring the development of safer and more effective PROTAC-based therapies. By combining global proteomics with targeted validation assays, researchers can gain a comprehensive understanding of the cellular effects of their thalidomide-based PROTACs.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sapient.bio [sapient.bio]
- 12. m.youtube.com [m.youtube.com]
- 13. portlandpress.com [portlandpress.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting lack of protein degradation with thalidomide PROTACs.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot common issues when using thalidomide-based Proteolysis Targeting Chimeras (PROTACs), particularly when observing a lack of target protein degradation.
General Troubleshooting Workflow
When your thalidomide-based PROTAC fails to induce degradation, a systematic approach is crucial. The following workflow outlines the key stages to investigate, from initial checks to in-depth mechanistic studies.
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Frequently Asked Questions (FAQs)
Category 1: Initial Checks & Common Pitfalls
Q1: My thalidomide-based PROTAC shows no degradation. What are the first things I should check?
A1: When a PROTAC fails to induce degradation, start with the most fundamental checkpoints.[1]
-
Compound Integrity: Confirm the chemical structure, purity (>95%), and stability of your PROTAC.[1] Degradation during storage or in the experimental medium can prevent activity.
-
E3 Ligase Expression: Verify that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933). Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1][2]
-
Target Protein Expression: Ensure your target protein is expressed in the chosen cell line. Use a positive control cell line with known high expression if possible.[2]
-
The "Hook Effect": Test a very broad dose-response range (e.g., 1 pM to 100 µM).[3] Using excessively high concentrations can lead to non-productive binary complexes, paradoxically reducing degradation.[1][4][5] This phenomenon results in a bell-shaped dose-response curve.[3][4]
Q2: What is the "Hook Effect" and how can it make a potent PROTAC appear inactive?
A2: The "hook effect" describes the paradoxical observation where a PROTAC's degradation efficacy decreases at high concentrations.[3][4][5] This occurs because the PROTAC's mechanism relies on forming a productive "ternary complex" (Target Protein-PROTAC-CRBN).[5] At excessive concentrations, the PROTAC is more likely to form non-productive "binary complexes" (Target-PROTAC or CRBN-PROTAC).[3][4][6] These binary complexes sequester the components needed for the ternary complex, inhibiting degradation.[3] If you only test high concentrations, you might mistakenly conclude the PROTAC is inactive because you are on the downward slope of the bell-shaped curve.[4]
Caption: The "Hook Effect": High PROTAC concentrations favor non-productive binary complexes.
Category 2: Cellular Entry & Target Engagement
Q3: How do I know if my PROTAC is getting into the cells?
A3: Poor cell permeability is a significant challenge for PROTACs, which are often large molecules that do not conform to standard rules for oral druggability, like Lipinski's Rule of Five.[1][5][7][8][9]
-
Permeability Assays: A Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an initial assessment of passive diffusion.[3] Caco-2 cell permeability assays can also be used.[10]
-
Target Engagement Assays: The most definitive evidence is to confirm the PROTAC engages its intracellular targets. Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET® assays can measure target binding in intact cells.[2][5][11]
Q4: My PROTAC enters the cell, but how do I confirm it binds to the target protein and CRBN?
A4: Confirming binary engagement (the PROTAC binding to each protein individually) is a critical step.[1]
-
In Vitro Binding Assays: Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantitatively measure the binding affinity (KD) of your PROTAC to the purified target protein and CRBN complex separately.[6][12][13]
-
Cellular Target Engagement Assays: NanoBRET® Target Engagement assays are highly effective for measuring the intracellular affinity of a PROTAC for its targets in live cells.[11][14][15] This confirms that the PROTAC can access and bind to its targets in their native environment.
Category 3: The Ternary Complex & Ubiquitination
Q5: I've confirmed binary binding, but still see no degradation. What's next?
A5: The inability to form a stable and productive ternary complex is a primary reason for PROTAC failure, even with good binary binding affinities.[5][13][16] The linker's length, flexibility, and attachment points are critical for orienting the two proteins correctly.[13][][18]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays to directly measure the formation of the Target-PROTAC-CRBN complex.[3][5]
-
Biophysical: Techniques like AlphaLISA, FRET, and SPR can provide direct evidence and quantification of ternary complex formation in a purified system.[4][12][19]
-
Cellular: Co-immunoprecipitation (Co-IP) followed by Western blot can demonstrate the PROTAC-dependent interaction between the target and CRBN within the cell.[1] NanoBRET® can also be configured to monitor ternary complex formation in live cells.[15][20]
-
Q6: What if the ternary complex forms, but degradation still doesn't happen?
A6: If a stable ternary complex is formed, the next step is to verify its productivity—that is, its ability to facilitate ubiquitination of the target protein.
-
Ubiquitination Assays: These assays directly measure the transfer of ubiquitin to the target protein, which is the crucial step preceding proteasomal degradation.[21][22] In vitro ubiquitination assay kits are commercially available and allow you to test the function of your PROTAC with purified E1, E2, E3 (CRBN complex), and target proteins.[23]
-
Proteasome Function: Confirm the ubiquitin-proteasome system (UPS) is active in your cells. You can do this by co-treating cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If your PROTAC is working, the addition of a proteasome inhibitor should "rescue" the target protein from degradation, leading to its accumulation.[24]
Category 4: PROTAC Design & Optimization
Q7: How critical is the linker in my thalidomide-based PROTAC?
A7: The linker is a critical determinant of PROTAC efficacy and is not just a passive spacer.[13][18]
-
Length: An optimal linker length is essential.[13][25] If it's too short, it can cause steric hindrance, preventing the ternary complex from forming.[13][] If it's too long, it may not effectively bring the proteins together for efficient ubiquitination.[13]
-
Composition & Rigidity: The chemical makeup of the linker affects the PROTAC's physicochemical properties, including solubility and cell permeability.[13][][26] Flexible linkers (like PEG or alkyl chains) are common, but more rigid linkers can improve conformational stability and lead to more stable ternary complexes.[][27]
-
Attachment Point: The point at which the linker is attached to the thalidomide moiety and the target warhead can significantly impact the geometry and stability of the ternary complex.
Q8: If my PROTAC is fundamentally flawed, what are my optimization options?
A8: If troubleshooting points to an issue with ternary complex formation or productivity, rational redesign is necessary.
-
Synthesize Linker Analogs: Create a series of PROTACs with varying linker lengths and compositions to empirically determine the optimal design for your specific target and cell system.[2][25]
-
Modify E3 Ligase Ligand: While using thalidomide, consider analogs like pomalidomide (B1683931) or lenalidomide, or modify the thalidomide scaffold to alter binding characteristics.[15][]
-
Change E3 Ligase System: If CRBN-based recruitment is consistently failing, consider redesigning the PROTAC to recruit a different E3 ligase, such as VHL.[5][15]
Data Presentation
Table 1: Typical Concentration Ranges for Key Experiments
| Experiment Type | Typical Concentration Range | Purpose |
| Western Blot (Degradation) | 0.1 nM - 10 µM | Determine DC50, Dmax, and observe potential "Hook Effect".[1][2][24] |
| Co-Immunoprecipitation | Optimal degradation conc. (from WB) | Confirm PROTAC-induced protein-protein interaction. |
| NanoBRET® Target Engagement | 1 nM - 10 µM | Quantify intracellular binding affinity to target and CRBN.[29] |
| Proteasome Inhibition | Optimal degradation conc. + ~10 µM MG132 | Confirm degradation is proteasome-dependent.[24] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[30]
1. Cell Seeding and Treatment:
- Plate cells in 6- or 12-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[15][24]
- Prepare serial dilutions of the PROTAC in complete cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any hook effect.[3][15][24]
- Include a vehicle-only control (e.g., DMSO).[24]
- Replace the medium with the PROTAC-containing medium and incubate for a desired time course (e.g., 4, 8, 16, 24 hours).[3][24]
2. Cell Lysis and Protein Quantification:
- Wash cells twice with ice-cold PBS.[3][24]
- Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15][24]
- Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.[3]
- Determine the protein concentration of each lysate using a BCA assay.[24][30]
3. SDS-PAGE and Immunoblotting:
- Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.[2][24]
- Transfer proteins to a PVDF membrane.[24]
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24][30]
- Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-Actin).[1][24]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[1][2]
4. Detection and Analysis:
- Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][2]
- Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal, and then normalize all treatment groups to the vehicle control to calculate the percentage of remaining protein.[1][4]
A [label="1. Cell Culture\n& PROTAC Treatment"];
B [label="2. Cell Lysis &\nProtein Quantification"];
C [label="3. SDS-PAGE &\nMembrane Transfer"];
D [label="4. Immunoblotting\n(Antibodies)"];
E [label="5. ECL Detection\n& Imaging"];
F [label="6. Densitometry\n& Data Analysis"];
A -> B -> C -> D -> E -> F;
}
Caption: A standard experimental workflow for Western Blot analysis.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC, inside the cell.[1]
1. Cell Treatment and Lysis:
- Treat a large-format dish (e.g., 10 cm) of cells with the optimal PROTAC concentration (or a vehicle control) for a short duration (e.g., 2-4 hours).
- Wash cells with ice-cold PBS and lyse with a non-denaturing IP lysis buffer containing protease inhibitors.
- Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
2. Immunoprecipitation:
- Incubate the pre-cleared lysate with a primary antibody against the target protein (or CRBN) overnight at 4°C with gentle rotation.
- Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
- Wash the beads 3-5 times with cold IP lysis buffer to remove non-specific binders.
3. Elution and Western Blot Analysis:
- Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
- Analyze the immunoprecipitated samples by Western blot.
- Probe one blot for the immunoprecipitated protein (to confirm successful IP) and another blot for the co-immunoprecipitated partner. A stronger band for the co-IP'd partner in the PROTAC-treated sample compared to the vehicle control indicates ternary complex formation.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce target protein ubiquitination in a reconstituted system.
1. Reagent Preparation:
- Prepare an assay buffer containing purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and the CRBN E3 ligase complex.[22]
- Prepare solutions of the purified target protein, biotinylated ubiquitin, and ATP.[22]
- Prepare serial dilutions of the PROTAC.
2. Ubiquitination Reaction:
- In a microplate, combine the E1, E2, CRBN complex, and the target protein.
- Add the PROTAC dilutions to the protein mixture and incubate to allow for ternary complex formation.[5]
- Initiate the ubiquitination reaction by adding ATP and biotinylated ubiquitin.[22]
- Incubate at 37°C for a defined period (e.g., 1-2 hours).
3. Detection:
- The method of detection depends on the assay format. For an AlphaLISA® format, add streptavidin-coated donor beads (which bind the biotin-ubiquitin) and antibody-coated acceptor beads against the target protein.[22]
- Proximity of the donor and acceptor beads, which occurs only when the target is ubiquitinated, generates a measurable signal.
4. Data Analysis:
- Plot the signal against PROTAC concentration to determine the concentration-dependent induction of ubiquitination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. tandfonline.com [tandfonline.com]
- 11. books.rsc.org [books.rsc.org]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET® TE Intracellular E3 Ligase Assays [promega.sg]
- 15. benchchem.com [benchchem.com]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. lifesensors.com [lifesensors.com]
- 24. benchchem.com [benchchem.com]
- 25. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 26. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on optimizing the linker length for thalidomomide-based Proteolysis Targeting Chimeras (PROTACs), which recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a thalidomide-based PROTAC?
A1: There is no single optimal linker length; it is highly dependent on the specific Protein of Interest (POI) and must be determined empirically.[1] The linker's role is to connect the target-binding ligand and the E3 ligase ligand, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[1][2] Studies have shown varied results; for instance, p38α degradation was optimal with linkers of 15-17 atoms, while those shorter were less effective.[1] In other cases, linkers between 12 and 29 atoms showed submicromolar degradation potency for the TBK1 protein.[3] A systematic synthesis and evaluation of a series of PROTACs with varying linker lengths is the most effective strategy to identify the optimal length for a specific target.[4]
Q2: What are the most common types of linkers used for thalidomide-based PROTACs?
A2: The most frequently used linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][5] These are popular due to their synthetic accessibility and the ease with which their length can be modified.[3][5] PEG linkers are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[5][6] Alkyl chains offer significant conformational flexibility but are generally hydrophobic, which can negatively impact solubility.[5] More rigid linkers that incorporate structures like piperazine (B1678402) or piperidine (B6355638) rings are also used to add conformational constraints, which can help pre-organize the PROTAC into a bioactive conformation.[5][]
Q3: How does linker length affect the efficacy and potency of a PROTAC?
A3: Linker length profoundly influences a PROTAC's performance, which is typically measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum percentage of degradation).[5] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[8][9] Conversely, a linker that is too long might lead to an unproductive ternary complex where lysine (B10760008) residues on the target protein are not properly positioned for ubiquitination.[9] The appropriate linker length helps to stabilize the ternary complex, ensuring efficient protein tagging and subsequent degradation.[6]
Q4: What is the "hook effect" and how does linker optimization relate to it?
A4: The hook effect is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1][10] This occurs because the excess bifunctional molecules lead to the formation of inactive binary complexes (PROTAC-POI and PROTAC-CRBN) rather than the productive ternary complex.[1][11] This results in a characteristic bell-shaped dose-response curve.[10] While primarily concentration-dependent, the hook effect can be influenced by linker properties.[1] A well-optimized linker that promotes strong, cooperative interactions within the ternary complex can help mitigate the hook effect by favoring its formation even at higher concentrations.[1]
Q5: Can optimizing the linker length improve the selectivity of a PROTAC?
A5: Yes, linker optimization is a powerful strategy for enhancing selectivity.[1] The linker dictates the specific orientation of the POI and E3 ligase within the ternary complex.[12] Favorable protein-protein interactions that stabilize this complex for one target may not exist for others.[1] Therefore, even with a warhead that binds to multiple proteins, a PROTAC can be engineered to selectively degrade a specific target by carefully choosing the linker.[1]
Troubleshooting Guides
Problem 1: My PROTAC shows binary binding but no target degradation.
-
Possible Cause 1: Incorrect Linker Length. The linker may be too short, causing steric clashes, or too long, leading to an unproductive complex geometry.[8][9]
-
Possible Cause 2: Poor Cell Permeability. PROTACs are large molecules and may not efficiently cross the cell membrane.[11][13] PEG linkers, while improving solubility, can sometimes decrease cellular uptake.[4]
-
Possible Cause 3: Insufficient E3 Ligase Expression. The cell line used may not express sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933).[11]
Problem 2: A significant hook effect is limiting the effective concentration range.
-
Possible Cause 1: High PROTAC Concentration. At high concentrations, the formation of binary complexes is favored over the productive ternary complex.[10][15]
-
Possible Cause 2: Suboptimal Linker Design. The linker may not be optimal for promoting a stable ternary complex, making it more susceptible to disruption by excess PROTAC.[16]
Problem 3: The synthesized PROTAC has poor solubility.
-
Possible Cause: High Lipophilicity. The overall lipophilicity of the PROTAC, influenced by the warhead, thalidomide ligand, and linker, can be high, leading to poor solubility in aqueous buffers.[4] While PEG linkers are more hydrophilic than alkyl chains, the entire molecule can still be poorly soluble.[4][5]
-
Solution 1: Formulation. For in vitro assays, use a small amount of an organic co-solvent like DMSO. Be mindful that the final DMSO concentration in cellular assays should typically not exceed 0.5%.[4]
-
Solution 2: Structural Modification. If solubility issues persist, consider synthesizing analogs with more hydrophilic groups or exploring different linker types.[4][] PEG linkers are known to improve the solubility of PROTACs.[12]
-
Data Presentation
Impact of Linker Length and Type on PROTAC Efficacy
The following tables summarize experimental data from various studies, demonstrating how linker characteristics affect PROTAC performance metrics like DC50 and Dmax.
Table 1: Effect of PEG Linker Length on TBK1 Degradation [3]
| PROTAC Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Effect of Linker Length on ERα Degradation [17]
| PROTAC Linker | Linker Length (atoms) | IC50 (µM) | Degradation Efficacy |
|---|---|---|---|
| Alkyl | 9 | 140 | Low |
| Alkyl | 16 | 26 | High |
Table 3: General Trends of Linker Composition on Physicochemical Properties [4]
| PROTAC Example | Linker Type | Molecular Weight (Da) | cLogP | Permeability (PAMPA, 10⁻⁶ cm/s) |
|---|---|---|---|---|
| PROTAC X | Alkyl | 850 | 5.2 | 1.5 |
| PROTAC Y | PEG3 | 950 | 4.5 | 0.8 |
| PROTAC Z | PEG5 | 1050 | 3.8 | 0.4 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The PROTAC-mediated protein degradation pathway.[9]
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.[9]
Caption: Troubleshooting logic for a PROTAC failing to induce degradation.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the general steps to assess the degradation of a target protein after treatment with a PROTAC.[4][11][18]
-
Cell Seeding and Treatment:
-
Seed cells expressing the POI in a multi-well plate and allow them to adhere overnight.[4]
-
Treat the cells with a serial dilution of your PROTACs for a desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4][18]
-
To confirm degradation is proteasome-dependent, include a co-treatment with a proteasome inhibitor (e.g., MG132) as a control.[4]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample, prepare them for SDS-PAGE, and separate the proteins by electrophoresis.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[15][18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control, and then normalize all treatment groups to the vehicle control to determine the percentage of remaining protein.[11]
-
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a general method to verify the physical interaction between the target protein and CRBN, mediated by the PROTAC.[19][20]
-
Reagents and Materials:
-
Recombinant tagged target protein (e.g., GST-tagged).
-
Recombinant tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1).
-
PROTAC of interest at various concentrations.
-
AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST).
-
AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-His).
-
Assay buffer and microplates.
-
-
Assay Procedure:
-
Add the target protein, E3 ligase complex, and a titration of the PROTAC to the wells of a microplate.[19]
-
Incubate the mixture to allow for ternary complex formation (e.g., 1 hour at room temperature).[10]
-
Add the AlphaLISA acceptor beads and incubate.[19]
-
Add the AlphaLISA donor beads and incubate the plate in the dark.[19]
-
-
Signal Detection and Analysis:
-
Read the plate on an Alpha-enabled plate reader. A signal is generated when the donor and acceptor beads are brought into proximity by the formation of the ternary complex.
-
The resulting data can be plotted to show complex formation as a function of PROTAC concentration. A bell-shaped curve is often observed, which can also provide evidence of the hook effect at the biochemical level.[20]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. resources.revvity.com [resources.revvity.com]
Technical Support Center: Enhancing Cell Permeability of Large PROTAC Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical challenge of improving cell permeability for large PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows potent biochemical binding but poor cellular degradation activity. Could this be a cell permeability issue?
A: Yes, a significant disconnect between biochemical potency and cellular activity is a common indicator of poor cell permeability.[1] Large molecules like PROTACs, often with molecular weights (MW) exceeding 800 Da, face challenges crossing the cell membrane to reach their intracellular targets.[1][2] If the PROTAC cannot achieve a sufficient intracellular concentration, it cannot efficiently form the necessary ternary complex (Target Protein-PROTAC-E3 Ligase) to induce protein degradation.
Q2: What are the primary molecular properties of a PROTAC that influence its cell permeability?
A: The cell permeability of PROTACs is a complex interplay of various physicochemical properties. Key factors include:
-
Molecular Weight (MW): Generally, permeability decreases as molecular weight increases.[3][4]
-
Polar Surface Area (PSA): High PSA is often associated with poor permeability.
-
Hydrogen Bond Donors (HBDs): A higher number of HBDs can negatively impact membrane passage.[4]
-
Lipophilicity (logP/logD): A balance is crucial; while some lipophilicity is needed to enter the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility or non-specific binding to membranes.
-
Conformational Flexibility: Some PROTACs are thought to adopt folded conformations that shield polar groups, a "chameleon-like" effect, which can improve permeability despite their large size.[3][5]
Q3: What are the most common chemical strategies to improve the cell permeability of a large PROTAC?
A: Rational design and structural modification are key to overcoming permeability issues.[1] Several strategies have proven effective:
-
Linker Optimization: The linker is a critical component to modify.[6] Replacing flexible linkers (e.g., PEG) with more rigid linkers containing alkyl or phenyl groups can improve permeability.[1] Incorporating cyclic moieties like piperazine (B1678402) or piperidine (B6355638) can enhance both rigidity and water solubility.[1][2][6]
-
Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce the number of hydrogen bond donors and the polar surface area, which has been shown to improve permeability.[2][7]
-
Prodrug Approach: The polarity of a PROTAC can be masked with lipophilic groups that are later cleaved by intracellular enzymes, releasing the active PROTAC inside the cell.[2]
-
"Click Chemistry" in situ: An advanced strategy involves using two smaller, more permeable molecules that undergo a "click" reaction inside the cell to form the active PROTAC. This is known as the in-cell click-formed PROTACs (CLIPTAC) approach.[8]
Q4: How do I choose the right in vitro assay to measure the permeability of my PROTAC?
A: It is recommended to use a combination of assays to get a comprehensive understanding of your PROTAC's permeability profile.[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[9][10] It's a cost-effective method for early-stage screening.[9] However, PAMPA does not account for active transport or efflux mechanisms.[10]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells and can measure both passive diffusion and active transport processes, including efflux.[1][3][9] It provides a more biologically relevant assessment and can help identify if your PROTAC is a substrate for efflux pumps like P-glycoprotein (P-gp).[3]
-
Cellular Uptake Assays: These assays directly measure the amount of PROTAC that accumulates within cells over time.[11] This can be done using radiolabeled compounds or quantitative analytical methods like LC-MS/MS.[11] NanoBRET-based platforms have also been developed to quantitatively measure the intracellular accumulation of PROTACs.[12]
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve (the "Hook Effect") in my degradation assay. Is this related to permeability?
While the hook effect is primarily a consequence of forming non-productive binary complexes at high PROTAC concentrations, permeability can play a role.[13][14][15] Poor permeability might lead you to use higher concentrations to see an effect, pushing you directly into the hook effect range.
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: You may find that the optimal degradation concentration is much lower than initially tested.[15]
-
Assess Cell Permeability: If degradation is consistently low across all concentrations, poor permeability might be preventing the PROTAC from reaching an effective intracellular concentration.[15] Consider performing a PAMPA or Caco-2 assay.
-
Optimize the Linker: A well-designed linker can enhance cooperativity in the ternary complex, making its formation more favorable than the binary complexes even at higher concentrations, thus mitigating the hook effect.[15]
-
Issue 2: My PROTAC has low recovery in the Caco-2 assay.
Low recovery can be due to poor solubility in the assay buffer or non-specific binding to the cells or plate.[2]
-
Troubleshooting Steps:
-
Modify Assay Buffer: Adding a low concentration of bovine serum albumin (BSA), such as 0.25%, to the assay buffer can help improve the solubility of lipophilic PROTACs and reduce non-specific binding, thereby improving recovery.[16]
-
Check Compound Stability: Ensure your PROTAC is stable in the assay buffer for the duration of the experiment.
-
Use LC-MS/MS for Analysis: This is the preferred method for quantifying PROTAC concentrations due to its high sensitivity and specificity.[1][16]
-
Issue 3: My PROTAC shows high efflux in the Caco-2 assay (Efflux Ratio > 2).
A high efflux ratio indicates that your PROTAC is being actively transported out of the cells, which will significantly reduce its intracellular concentration and efficacy.
-
Troubleshooting Steps:
-
Structural Modifications: Small changes to the PROTAC structure can sometimes disrupt its recognition by efflux transporters.[3] For instance, replacing a PEG unit in the linker with a phenyl ring has been shown to decrease efflux.[17]
-
Co-dosing with an Efflux Inhibitor: While not a solution for a therapeutic candidate, using a known P-gp inhibitor in your assay can confirm if your PROTAC is a substrate for this transporter.
-
Redesign the PROTAC: If efflux is a major issue, redesigning the molecule to reduce its affinity for efflux pumps may be necessary. This could involve altering the linker or even the E3 ligase ligand.[3]
-
Data Summary Tables
Table 1: Permeability Data for Selected PROTACs
| PROTAC ID | Target | E3 Ligase | MW (Da) | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | AR | Cereblon | ~950 | Caco-2 (A to B) | 1.7 | 8.4 | [3] |
| PROTAC 15 | AR | Cereblon | ~950 | Caco-2 (A to B) | <0.5 | >5.9 | [3] |
| PROTAC 19 | AR | Adamantyl | ~850 | PAMPA | 2.3 | N/A | [3] |
| PROTAC 20d | AR | VHL | ~1000 | Caco-2 (A to B) | <0.7 | >12 | [3] |
| PROTAC 28 | BET | VHL | ~1000 | PAMPA | 0.6 | N/A | [7] |
| MZ1 (Amide) | BET | VHL | ~900 | PAMPA | 0.05 | N/A | [7] |
Note: Data is compiled from published literature and serves for comparative purposes. Values are approximate.
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of PROTAC molecules.
-
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[9][10] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[9]
-
Materials:
-
96-well filter plate (Donor plate) with a PVDF membrane.
-
96-well acceptor plate.
-
Lecithin in dodecane (B42187) (or other suitable lipid solution).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC stock solution in DMSO.
-
LC-MS/MS for analysis.
-
-
Methodology:
-
Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette a small volume (e.g., 5 µL) of the lipid solution onto the membrane of each well in the donor plate. Allow it to impregnate the membrane for 5-10 minutes.
-
Prepare Donor Solution: Dilute the PROTAC stock solution to the final desired concentration (e.g., 10 µM) in PBS.
-
Add Donor Solution: Add the PROTAC donor solution to each well of the donor plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).[18]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability (Papp) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
-
Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a cell monolayer.[1]
-
Principle: Caco-2 cells, when grown on a semi-permeable membrane, form a polarized monolayer that serves as a model of the human intestinal epithelium.[9] By adding the PROTAC to either the apical (top) or basolateral (bottom) side, one can measure permeability in both directions and calculate an efflux ratio.
-
Materials:
-
Caco-2 cells.
-
Transwell® permeable supports (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS).
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS), pH 7.4.
-
PROTAC stock solution in DMSO.
-
LC-MS/MS for analysis.
-
-
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21-28 days to allow for differentiation and formation of a tight monolayer.[19]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity before starting the experiment.
-
Prepare Dosing Solutions: Dilute the PROTAC stock to the final concentration in transport buffer.
-
Apical to Basolateral (A to B) Permeability:
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the PROTAC dosing solution to the apical (donor) compartment.
-
-
Basolateral to Apical (B to A) Permeability (for efflux):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Add the PROTAC dosing solution to the basolateral (donor) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Quantify the PROTAC concentration in all samples using LC-MS/MS.
-
Calculations:
-
Calculate the Papp values for both A to B and B to A directions.
-
Calculate the Efflux Ratio = Papp (B to A) / Papp (A to B).
-
-
Visualizations
Caption: Workflow for PROTAC development and optimization.
Caption: Troubleshooting logic for poor PROTAC cellular activity.
Caption: The PROTAC "Hook Effect" mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 9. benchchem.com [benchchem.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. enamine.net [enamine.net]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Thalidomide-NH-C10-NH2 hydrochloride stability issues in cell culture media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-NH-C10-NH2 hydrochloride, particularly concerning its stability in cell culture media.
Troubleshooting Guide
This guide addresses common issues users may encounter during their experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reduced or inconsistent compound activity in cell-based assays. | Compound Degradation: Thalidomide (B1683933) and its derivatives are susceptible to hydrolysis in aqueous solutions, especially at physiological pH (7.4) and 37°C.[1][2][3][4] The half-life of thalidomide in vitro can be as short as approximately 2 hours.[5] Precipitation: The compound may have low aqueous solubility and could be precipitating out of the cell culture medium.[6][7] | 1. Perform a stability study: Assess the stability of the compound in your specific cell culture medium over the time course of your experiment using LC-MS/MS.[5][8] 2. Prepare fresh solutions: Always prepare fresh working solutions of the compound in cell culture medium immediately before use.[9] 3. Minimize incubation time: Reduce the pre-incubation time of the compound in the medium before adding it to the cells.[9] 4. Confirm solubility: Visually inspect for precipitates after adding the compound to the medium. Consider using a solubility enhancer if precipitation is observed.[7] |
| High variability between experimental replicates. | Inconsistent Compound Concentration: This could be due to incomplete solubilization of the stock solution or precipitation in the cell culture medium.[10] Inconsistent Handling: Variations in incubation times or sample processing can lead to differing levels of degradation. | 1. Ensure complete dissolution: Vortex and/or sonicate the stock solution in anhydrous DMSO to ensure complete dissolution.[11][12] 2. Standardize protocols: Maintain precise and consistent timing for all experimental steps, from compound addition to sample collection.[10] 3. Use low-binding plastics: To minimize loss of compound due to adsorption to plasticware, use low-protein-binding plates and pipette tips.[10] |
| Complete loss of PROTAC activity. | Degradation of the Cereblon Ligand: If this compound was used to synthesize a PROTAC, its degradation would render the PROTAC inactive as it can no longer recruit the E3 ligase Cereblon.[9][13] | 1. Verify integrity of the starting material: Before synthesizing the PROTAC, confirm the purity and integrity of your this compound stock using LC-MS.[9] 2. Assess PROTAC stability: The final PROTAC molecule should also be tested for stability in the relevant cell culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is a derivative of thalidomide that functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[14][15][16] It is primarily used as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[14][15][16] In a PROTAC, this moiety serves to recruit CRBN to a target protein, leading to the ubiquitination and subsequent degradation of that protein.[13]
Q2: What are the main stability concerns for this compound in cell culture?
A2: The primary stability concern is hydrolysis. The thalidomide core, with its glutarimide (B196013) and phthalimide (B116566) rings, is susceptible to rapid, non-enzymatic hydrolysis in aqueous solutions at physiological pH and temperature.[2][3][4] This leads to ring-opening and inactivation of the compound's ability to bind to Cereblon.[9]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[11][12] To minimize degradation from repeated freeze-thaw cycles and exposure to moisture, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[10][17] When preparing to use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[11]
Q4: What is the expected half-life of thalidomide derivatives in cell culture media?
Q5: Can components of the cell culture medium affect the stability of my compound?
A5: Yes, certain components in cell culture media, such as amino acids, or the presence of serum, could potentially react with the compound or catalyze its degradation.[10] The pH of the medium is also a critical factor, with hydrolysis rates increasing at neutral to basic pH.[1][3] It is advisable to test the compound's stability in the specific complete medium (with and without serum) that you will use for your experiments.
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using LC-MS/MS.
1. Preparation of Solutions:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.
2. Incubation:
- Spike the pre-warmed medium with the compound from the DMSO stock to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
- Aliquot the mixture into sterile tubes for each time point.
- Incubate the tubes at 37°C in a cell culture incubator (with 5% CO₂).
- Include a control with the compound in a simple buffer (e.g., PBS) to assess inherent chemical stability.
3. Sample Collection:
- Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- The 0-hour time point should be collected immediately after adding the compound to the medium.
- Immediately stop potential degradation by adding an excess of ice-cold acetonitrile (B52724) (e.g., 2 volumes) to precipitate proteins and extract the compound.[18]
4. Sample Analysis:
- Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[10]
- Transfer the supernatant to HPLC vials for LC-MS/MS analysis.
- Analyze the concentration of the parent compound in each sample.
- Plot the percentage of compound remaining versus time to determine the stability profile and half-life.
Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway utilizing a thalidomide-based ligand.
Experimental Workflow
Caption: Workflow for assessing compound stability in cell culture media.
Troubleshooting Logic
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The metabolism of thalidomide: the spontaneous hydrolysis of thalidomide in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development, validation and application of a sensitive LC-MS/MS method for the quantification of thalidomide in human serum, cells and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.eu [file.medchemexpress.eu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting PROTAC-Induced Degradation
Welcome to the technical support center for Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, specifically when a PROTAC is not inducing the expected degradation of the target protein.
Frequently Asked Questions (FAQs)
Q1: My PROTAC is not showing any degradation of my target protein. What are the first things I should check?
A1: When you observe no degradation, it's crucial to systematically verify the integrity of your experimental system. Here are the initial checks:
-
Compound Integrity: Confirm the chemical structure, purity, and stability of your PROTAC. Degradation of the compound during storage or in the experimental medium is a common issue.
-
Target and E3 Ligase Expression: Ensure that both the target protein and the specific E3 ligase your PROTAC is designed to recruit (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) are expressed in your chosen cell line.[1][2]
-
Cell Permeability: PROTACs are often large molecules with physicochemical properties that can limit their ability to cross the cell membrane.[3][4][5] Poor cell permeability can lead to insufficient intracellular concentrations to drive degradation.[4]
Q2: I've confirmed my compound is stable and my proteins are expressed, but I still see no degradation. What's the next step?
A2: The next step is to investigate the core mechanism of PROTAC action: the formation of a stable ternary complex between the target protein, your PROTAC, and the E3 ligase.[6]
-
Ternary Complex Formation: The inability to form a productive ternary complex is a primary reason for PROTAC failure.[6] The linker length and composition are critical for the stability and geometry of this complex.[7]
-
"Hook Effect": At high concentrations, PROTACs can inhibit their own activity by forming binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.[1][8][9] This phenomenon, known as the "hook effect," leads to a bell-shaped dose-response curve.[1]
Q3: How can I experimentally verify ternary complex formation?
A3: Several biophysical and cellular assays can be used to confirm and characterize ternary complex formation:
-
In Vitro Proximity Assays: Techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be used with purified proteins to quantify the formation of the ternary complex.
-
Cellular Target Engagement Assays: NanoBRET™ (Bioluminescence Resonance Energy Transfer) and CETSA (Cellular Thermal Shift Assay) can confirm that the PROTAC is binding to its intended target and the E3 ligase within a cellular environment.[7]
Q4: My dose-response curve looks bell-shaped. What is the "hook effect" and how can I mitigate it?
A4: The hook effect occurs at high PROTAC concentrations where the formation of binary complexes is favored over the ternary complex, leading to reduced degradation.[9][10][11]
-
Mitigation Strategies:
-
Optimize PROTAC Concentration: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to fully characterize the hook effect.[1][7]
-
Increase Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes.[12]
-
Q5: Could the issue be related to the specific E3 ligase I am trying to recruit?
A5: Yes, the choice and availability of the E3 ligase are critical.
-
E3 Ligase Expression Levels: Different cell lines and tissues have varying expression levels of E3 ligases.[2] Low expression of the recruited E3 ligase can limit the degradation efficiency.[13]
-
E3 Ligase Ligand Choice: The affinity of the E3 ligase ligand within the PROTAC can influence the stability of the ternary complex and the overall degradation efficacy.[1] Most PROTACs in development utilize ligands for CRBN and VHL.[14][15]
Troubleshooting Guides & Experimental Protocols
Problem 1: No or Low Target Protein Degradation Observed
This is one of the most common issues encountered in PROTAC-based experiments. The following guide provides a structured approach to identifying the root cause.
Caption: A stepwise workflow for troubleshooting lack of PROTAC-induced degradation.
1. Western Blot for Target and E3 Ligase Expression
-
Objective: To confirm the presence of the target protein and the recruited E3 ligase in the cell lysate.
-
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your target protein and the E3 ligase (e.g., anti-CRBN or anti-VHL) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of the PROTAC across an artificial membrane.
-
Methodology:
-
Prepare Donor Plate: Add a solution of your PROTAC in a suitable buffer to the donor wells of a PAMPA plate.
-
Prepare Acceptor Plate: Add buffer to the acceptor wells.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate, separated by a microfilter plate coated with a lipid solution.
-
Incubation: Incubate the plate sandwich for a specified time (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the permeability coefficient (Pe).
-
| Permeability Classification | Pe (10⁻⁶ cm/s) |
| High | > 10 |
| Medium | 1 - 10 |
| Low | < 1 |
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
-
Objective: To quantify the formation of the ternary complex in vitro.
-
Methodology:
-
Reagents: Use purified, tagged versions of your target protein (e.g., His-tagged) and E3 ligase (e.g., GST-tagged), along with corresponding TR-FRET donor (e.g., anti-His-Europium) and acceptor (e.g., anti-GST-APC) antibodies.
-
Reaction Setup: In a microplate, combine the target protein, E3 ligase, and varying concentrations of your PROTAC.
-
Antibody Addition: Add the donor and acceptor antibodies to the reaction mixture.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Measure the TR-FRET signal on a compatible plate reader. An increased signal indicates ternary complex formation.
-
Problem 2: A "Hook Effect" is Observed
The hook effect can mask the true potency of a PROTAC. Understanding and overcoming it is key to successful degrader development.
Caption: The "Hook Effect": At high concentrations, binary complexes dominate, inhibiting degradation.
-
Objective: To determine the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
-
Methodology:
-
Cell Seeding: Plate your cells of interest and allow them to adhere overnight.
-
PROTAC Dilution Series: Prepare a wide range of PROTAC concentrations, for example, from 0.1 nM to 10 µM, to capture the full dose-response curve.[1]
-
Treatment: Treat the cells with the varying concentrations of your PROTAC for a predetermined time (e.g., 4-24 hours).[1] Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Western Blot: Lyse the cells and perform a Western blot for your target protein as described previously.
-
Data Analysis: Quantify the band intensities and normalize to a loading control. Plot the normalized target protein levels against the log of the PROTAC concentration.
-
| PROTAC Concentration | % Target Degradation | Observation |
| 1 nM | 20% | Degradation starts |
| 10 nM | 60% | Increasing degradation |
| 100 nM | 95% | Dmax (Maximal degradation) |
| 1 µM | 70% | Hook Effect begins |
| 10 µM | 30% | Significant Hook Effect |
Signaling Pathway and Mechanism of Action
Understanding the underlying mechanism of PROTACs is fundamental to troubleshooting.
Caption: The catalytic mechanism of PROTAC-induced protein degradation via the ubiquitin-proteasome system.
By systematically working through these troubleshooting guides and understanding the key principles of PROTAC action, researchers can effectively diagnose and resolve issues with their protein degradation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. marinbio.com [marinbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Negative Results in PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret negative results in their Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
A1: Several factors can lead to a lack of target protein degradation in PROTAC experiments. A logical troubleshooting workflow can help identify the root cause.[1] Key areas to investigate include:
-
Poor Cell Permeability: PROTACs are often large molecules with physicochemical properties that can hinder their ability to cross the cell membrane and reach their intracellular target.[2][3][4]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended protein of interest (POI) or the recruited E3 ligase within the cell.
-
Inefficient Ternary Complex Formation: Even with binary engagement, the PROTAC may not effectively bridge the POI and E3 ligase to form a stable and productive ternary complex.[1]
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in the experimental cell line or may not be appropriate for the target protein.[1]
-
No Ubiquitination: A ternary complex may form, but its geometry might not be conducive for the E3 ligase to ubiquitinate the target protein.[1]
-
PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or inside the cell.[1][5]
Q2: I observe a "hook effect" with my PROTAC, where degradation decreases at higher concentrations. Why does this happen?
A2: The "hook effect" is a characteristic phenomenon in PROTAC experiments where the degradation of the target protein diminishes at high PROTAC concentrations.[1][6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1][6][7] This leads to a bell-shaped dose-response curve.[6][8]
Q3: My PROTAC shows good biochemical binding but poor cellular degradation activity. What could be the issue?
A3: A common reason for the discrepancy between biochemical potency and cellular activity is poor cell permeability.[2] PROTACs are typically large molecules, often with high molecular weights and polar surface areas, which can significantly impede their ability to cross the cell membrane.[2][3] Even with high binding affinity in vitro, if the PROTAC cannot achieve a sufficient intracellular concentration, it will not effectively induce protein degradation.[2]
Q4: My PROTAC is causing degradation of other proteins besides my intended target. How can I improve its selectivity?
A4: Off-target effects can occur when a PROTAC degrades proteins other than the intended target.[9] This can be due to the promiscuity of the E3 ligase binder or the formation of alternative ternary complexes.[10] Strategies to enhance selectivity include:
-
Optimize the Target-Binding Warhead: Employing a more selective binder for your protein of interest can reduce off-target engagement.[1]
-
Modify the Linker: The length and composition of the linker can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination.[1]
-
Change the E3 Ligase: Different E3 ligases have distinct endogenous substrates and may form different off-target ternary complexes.[1]
Troubleshooting Guides
Guide 1: No Degradation of Target Protein Observed
This guide provides a step-by-step approach to troubleshoot experiments where the PROTAC fails to degrade the target protein.
dot
Caption: Troubleshooting workflow for lack of PROTAC activity.
Table 1: Troubleshooting Summary for No Target Degradation
| Potential Issue | Suggested Action | Relevant Assays |
| Poor Cell Permeability | Modify linker to improve physicochemical properties (e.g., reduce hydrogen bond donors, increase rigidity).[2] Consider prodrug strategies.[3] | Caco-2 Permeability Assay, Parallel Artificial Membrane Permeability Assay (PAMPA)[2] |
| Lack of Target/E3 Ligase Engagement | Confirm target and E3 ligase expression in the cell line.[6] Use cellular target engagement assays.[1] | Western Blot, qPCR, Cellular Thermal Shift Assay (CETSA), NanoBRET[1] |
| Inefficient Ternary Complex Formation | Redesign the linker (length, composition, attachment point).[1] Use biophysical assays to measure complex stability.[1] | TR-FRET, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)[1] |
| No Ubiquitination | Perform an in-cell or in vitro ubiquitination assay.[1] Consider redesigning the linker or choosing a different E3 ligase.[1] | Target Ubiquitination Assay[1] |
| Proteasome Dysfunction | Include a proteasome inhibitor control (e.g., MG132) to confirm proteasome-dependent degradation.[11] | Western Blot with Proteasome Inhibitor |
| PROTAC Instability | Assess the stability of the PROTAC in cell culture media over time. | LC-MS |
Guide 2: Mitigating the "Hook Effect"
This guide provides strategies to address the "hook effect" in your PROTAC experiments.
dot
Caption: Workflow for mitigating the hook effect.
Table 2: Strategies to Address the Hook Effect
| Strategy | Description | Experimental Approach |
| Optimize PROTAC Concentration | Perform a detailed dose-response experiment to identify the optimal concentration range for effective degradation and to characterize the bell-shaped curve.[1][6] | Conduct a wide serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and assess target degradation by Western Blot.[6] |
| Enhance Ternary Complex Cooperativity | Design PROTACs that promote positive cooperativity in ternary complex formation, which stabilizes the ternary complex over the binary complexes.[1] | This is a design consideration for medicinal chemists, involving modifications to the linker and warheads. |
| Measure Ternary Complex Formation | Use biophysical assays to directly measure the formation and stability of the ternary complex at different PROTAC concentrations.[1] | TR-FRET, SPR, or ITC can be used to correlate ternary complex formation with the observed degradation profile.[1] |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Degradation
This protocol details the steps for assessing protein degradation via Western Blot.
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.[1]
-
Quantify band intensities using densitometry software.[1]
-
Normalize the target protein band intensity to the loading control and calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[1]
-
Protocol 2: Target Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.[1]
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Immunoprecipitate the target protein using a specific antibody.[1]
-
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein.[1]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement in a cellular context.
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control.
-
-
Heating:
-
Heat the cell suspensions to a range of temperatures.
-
-
Lysis and Centrifugation:
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
-
Analysis:
-
Analyze the soluble fraction by Western blot to detect the target protein. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
-
Signaling Pathway Diagrams
dot
Caption: Mechanism of PROTAC-mediated protein degradation.
This technical support center provides a foundational guide for interpreting negative results in PROTAC experiments. For more in-depth information, consulting the primary literature and specific experimental protocols is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. marinbio.com [marinbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Off-target effects of thalidomide-based PROTACs and how to mitigate them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you identify, understand, and mitigate off-target effects to ensure the specificity and efficacy of your targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933), pomalidomide (B1683931), or lenalidomide (B1683929) moiety. This component of the PROTAC acts as a "molecular glue," recruiting unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1][2][3] The most well-characterized neosubstrates are zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][4][5] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[1][5]
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because excessive PROTAC molecules are more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1][6] These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, potentially exacerbating off-target effects at high concentrations.[1][4]
Q3: What are the main strategies to reduce the off-target effects of thalidomide-based PROTACs?
A3: The main strategies focus on modifying the thalidomide or pomalidomide scaffold to decrease its affinity for neosubstrates while maintaining its ability to recruit CRBN for on-target degradation. Key approaches include:
-
Modification at the C5 position of the phthalimide (B116566) ring: Introducing bulky substituents at this position can sterically hinder the binding of zinc finger proteins to the CRBN-PROTAC complex.[1][7]
-
Masking hydrogen-bond donors: The interaction between the phthalimide ring and neosubstrates is partially mediated by hydrogen bonds. Masking these donor sites can reduce off-target binding.[1][7]
-
Optimizing the linker: The length, composition, and attachment point of the linker can influence the conformation of the ternary complex and improve selectivity.[4][6]
-
Utilizing a different E3 ligase: If feasible, redesigning the PROTAC to use a different E3 ligase, such as VHL, which has a distinct off-target profile, can be an effective strategy.[1][4]
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
| Possible Causes | Solutions |
| The pomalidomide or thalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN. | Modify the CRBN ligand: Introduce steric hindrance at the C5 position of the phthalimide ring to disrupt neosubstrate binding.[1] Mask hydrogen bond donors: Alter the chemical structure to prevent key interactions with off-target proteins.[1] |
| The concentration of the PROTAC used is too high, potentially leading to off-target degradation exacerbated by the hook effect.[1] | Perform a dose-response experiment: Test a wide range of PROTAC concentrations to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[1][6] |
| The specific cell line being used has high expression levels of the off-target proteins. | Use an alternative cell line: If possible, switch to a cell line with lower expression of the known off-target proteins to assess on-target effects more clearly. |
| The linker is not optimal for selective on-target ternary complex formation. | Systematic linker modification: Explore different linker lengths and attachment points on the CRBN ligand to improve the geometry for on-target degradation and reduce off-target recruitment.[4][6] |
Problem 2: My modified PROTAC shows reduced on-target degradation after attempting to mitigate off-target effects.
| Possible Causes | Solutions |
| The modification made to reduce off-target effects has also negatively impacted the formation of the on-target ternary complex.[1] | Assess ternary complex formation: Use biophysical assays like NanoBRET, TR-FRET, SPR, or ITC to compare the formation of the on-target ternary complex with the original and modified PROTACs.[1][6] A weaker signal with the modified PROTAC would suggest impaired complex formation. |
| The modified PROTAC has altered physicochemical properties, such as reduced cell permeability.[1] | Evaluate cell permeability: Use assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to compare the cell permeability of the original and modified PROTACs.[8] If permeability is reduced, consider linker modifications to improve physicochemical properties.[6] |
| The linker is no longer optimal for the modified CRBN ligand. | Re-optimize the linker: If on-target ternary complex formation is weakened, explore different linker lengths and attachment points on the modified CRBN ligand to restore optimal geometry for on-target degradation.[1] |
Quantitative Data Summary
The following tables provide representative data on the impact of PROTACs on on-target and off-target protein degradation.
Table 1: Degradation Potency and Maximal Degradation of an IDO1-Targeting PROTAC
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | Assay |
| PROTAC IDO1 Degrader-1 | IDO1 | 15 | >95 | Hela | Western Blot |
| NU223612 | IDO1 | 10 | >95 | Hela | Western Blot |
This table compares the degradation performance of two different CRBN-recruiting IDO1 PROTACs, showing similar high potency and efficacy.[9]
Table 2: Hypothetical Proteomics Data for Off-Target Identification
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | -3.5 | <0.001 | On-Target |
| IKZF1 | -2.8 | <0.001 | Yes |
| IKZF3 | -2.5 | <0.001 | Yes |
| ZFP91 | -1.9 | <0.01 | Yes |
| Protein X | -0.1 | 0.85 | No |
| Protein Y | 0.05 | 0.92 | No |
This table illustrates how quantitative proteomics data can be used to identify potential off-target proteins. A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.[10]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is for determining the degradation of a target protein in response to PROTAC treatment.[1]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or DMSO as a vehicle control. A typical concentration range is 1 nM to 10 µM.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.[1]
-
Protocol 2: Global Proteomics for Unbiased Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[10][11]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Harvest cells after a relatively short treatment time (e.g., 6 hours) to enrich for direct degradation events over downstream effects.[12]
-
-
Sample Preparation:
-
Lyse the cells and quantify the protein concentration.
-
Perform in-solution digestion of proteins to peptides using trypsin.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis, or proceed with label-free quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled or unlabeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein across the different samples.[11]
-
-
Data Analysis:
-
Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment.
-
Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[11]
-
Perform pathway analysis to understand the broader biological consequences of the observed protein level changes.
-
Visualizations
Caption: CRBN-mediated protein degradation by a Thalidomide-based PROTAC.
Caption: Experimental workflow for off-target identification and validation.
Caption: Logical workflow for troubleshooting off-target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
Validation & Comparative
Validating CRBN Engagement of Thalidomide-NH-C10-NH2 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the engagement of the E3 ligase Cereblon (CRBN) by Thalidomide-NH-C10-NH2 hydrochloride, a crucial step in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore the performance of this thalidomide-based ligand in comparison to other established and emerging CRBN binders, supported by experimental data and detailed protocols.
This compound is a functionalized ligand used to recruit the CRBN protein, a key component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] In the context of PROTACs, this molecule serves as the E3 ligase handle, which, when connected to a target protein ligand via a linker, facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. Validating the direct engagement of this ligand with CRBN is a critical initial step to ensure the intended mechanism of action of the resulting PROTAC.
Comparative Analysis of CRBN Ligand Binding Affinity
While specific, publicly available quantitative binding data for this compound is limited, its binding affinity is expected to be comparable to its parent molecule, thalidomide (B1683933). The glutarimide (B196013) moiety is primarily responsible for docking into a hydrophobic tri-tryptophan pocket of CRBN. The following table summarizes the binding affinities of thalidomide and its well-characterized analogs, alongside emerging alternative CRBN binders, providing a benchmark for performance.
| Ligand | Binding Affinity (KD or Ki) | Assay Method | Notes |
| Thalidomide | ~250 nM | Fluorescence Polarization | (S)-enantiomer exhibits ~10-fold stronger binding than the (R)-enantiomer.[3][4] |
| Lenalidomide | ~178 nM | Fluorescence Polarization | Binds more strongly to CRBN than thalidomide.[3] |
| Pomalidomide (B1683931) | ~157 nM | Fluorescence Polarization | Demonstrates higher affinity for CRBN compared to thalidomide and lenalidomide.[3] |
| Phenyl-Glutarimide Analogues | Variable (low µM to nM) | TR-FRET, FP | Offer improved chemical stability over traditional immunomodulatory imide drugs (IMiDs).[5][6][7] |
| Phenyl Dihydrouracil (PDHU) Derivatives | Variable (nM range) | Fluorescence Polarization | Achiral alternatives with enhanced stability and comparable affinity to lenalidomide.[8][9][10][11] |
Key Experimental Protocols for Validating CRBN Engagement
Robust validation of CRBN engagement is essential and can be achieved through a variety of biophysical and cellular assays. Below are detailed protocols for two commonly employed methods: Fluorescence Polarization (FP) and Cellular Thermal Shift Assay (CETSA).
Fluorescence Polarization (FP) Competition Assay
This in vitro assay directly measures the binding of a ligand to CRBN by assessing the displacement of a fluorescently labeled tracer. A decrease in fluorescence polarization indicates successful competition by the test compound.
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide)
-
This compound
-
Pomalidomide (as a positive control)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and pomalidomide in the assay buffer.
-
Assay Plate Setup: To each well of the 384-well plate, add 5 µL of the serially diluted test compounds or vehicle (DMSO).
-
Tracer Addition: Add 5 µL of the fluorescent thalidomide tracer at a fixed concentration (e.g., 2X final concentration of 10 nM) to all wells.
-
Reaction Initiation: Initiate the binding reaction by adding 10 µL of purified CRBN/DDB1 protein complex (e.g., 2X final concentration of 20 nM) to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) for each well using the plate reader.
-
Data Analysis: Plot the mP values against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Human cell line expressing CRBN (e.g., MM.1S)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies: Primary anti-CRBN antibody, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 10 µM) and a control group with DMSO for 2 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at 25°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble CRBN in each sample by Western blotting using a CRBN-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble CRBN relative to the non-heated control as a function of temperature for both the treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization of CRBN and thus, target engagement.
Visualizing CRBN Engagement and Assay Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of CRBN-mediated protein degradation and the workflows of the key validation assays.
Caption: Mechanism of CRBN-mediated targeted protein degradation.
Caption: Fluorescence Polarization (FP) assay workflow.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
Validating the engagement of this compound with CRBN is a fundamental prerequisite for the successful development of potent and selective PROTACs. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to confidently assess this critical interaction. While thalidomide-based ligands are well-established, the exploration of alternative binders such as phenyl-glutarimides and phenyl dihydrouracils presents exciting opportunities for the design of next-generation protein degraders with improved pharmaceutical properties. The careful and thorough validation of CRBN engagement will continue to be a cornerstone of innovation in the rapidly advancing field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biopolymers.org.ua [biopolymers.org.ua]
A Head-to-Head Comparison of NanoBRET and CETSA for Measuring PROTAC Target Engagement
For researchers, scientists, and drug development professionals, selecting the optimal assay to measure target engagement of Proteolysis Targeting Chimeras (PROTACs) is a critical decision that profoundly impacts the efficiency and accuracy of drug discovery pipelines. This guide provides a comprehensive comparison of two leading methodologies: the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay and the Cellular Thermal Shift Assay (CETSA). We delve into their core principles, experimental workflows, and performance metrics, supported by experimental data, to empower you to make an informed choice for your research needs.
At the heart of PROTAC development lies the crucial step of confirming that these bifunctional molecules successfully engage both their target protein and an E3 ligase within the complex environment of a living cell.[1] Both NanoBRET and CETSA offer powerful, yet distinct, approaches to quantify this engagement. NanoBRET is a proximity-based assay that measures the interaction between a target protein and a PROTAC in real-time within live cells, while CETSA assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[2][3]
Core Principles and Experimental Workflows
NanoBRET: A Proximity-Based Reporter Assay
The NanoBRET assay is built on the principle of bioluminescence resonance energy transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor that occurs only when they are in close proximity (typically less than 10 nm).[4] In the context of PROTACs, the target protein is genetically fused to a bright, small luciferase enzyme (NanoLuc), which serves as the BRET donor.[5] A fluorescently labeled tracer that binds to the same site as the PROTAC on the target protein acts as the acceptor. When the tracer is bound to the NanoLuc-fused target, a BRET signal is generated. The addition of a PROTAC that competes with the tracer for binding to the target protein leads to a dose-dependent decrease in the BRET signal, allowing for the quantification of target engagement.[6]
Alternatively, NanoBRET can be adapted to directly measure the formation of the ternary complex (Target Protein:PROTAC:E3 Ligase). In this setup, the target protein is fused to NanoLuc, and the E3 ligase (e.g., VHL or CRBN) is fused to a HaloTag protein, which is then labeled with a fluorescent acceptor. The addition of a PROTAC brings the NanoLuc-target and HaloTag-E3 ligase into close proximity, resulting in an increase in the BRET signal.[6][7][8]
References
- 1. pelagobio.com [pelagobio.com]
- 2. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. Frontiers | NanoBRET: The Bright Future of Proximity-Based Assays [frontiersin.org]
- 5. NanoBRET — SGC-UNC [sgc-unc.org]
- 6. selvita.com [selvita.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Fluorescence Polarization for Assessing CRBN Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorescence Polarization (FP) as a technique for quantifying the binding affinity of ligands to Cereblon (CRBN), a critical component of the CRL4CRBN E3 ubiquitin ligase complex. It offers a detailed comparison with alternative biophysical assays, supported by experimental data and protocols, to aid researchers in selecting the most suitable method for their specific needs.
Introduction to CRBN and the Importance of Binding Affinity
Cereblon (CRBN) has emerged as a key therapeutic target, particularly in the fields of oncology and immunology. It functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN), which mediates the ubiquitination and subsequent proteasomal degradation of specific target proteins. The groundbreaking discovery that immunomodulatory drugs (IMiDs®) like thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931) exert their therapeutic effects by binding to CRBN and modulating its substrate specificity has paved the way for the development of novel targeted protein degraders, including Proteolysis Targeting Chimeras (PROTACs).[1]
The affinity of a ligand for CRBN is a crucial parameter that dictates its efficacy and potency. Accurate and robust methods for quantifying this binding affinity are therefore essential for the discovery and development of new CRBN-targeting therapeutics.
Fluorescence Polarization (FP) for Measuring CRBN Binding
Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to measure molecular interactions in real-time.[2] The principle of FP is based on the differential rotation of a small fluorescently labeled molecule (tracer) in solution when it is free versus when it is bound to a larger protein.
A small, fluorescently labeled ligand (e.g., a thalidomide derivative) tumbles rapidly in solution, resulting in the emission of depolarized light when excited with plane-polarized light. Upon binding to the much larger CRBN protein, the rotational motion of the tracer is significantly slowed, leading to an increase in the polarization of the emitted light. This change in polarization is directly proportional to the fraction of the tracer bound to the protein.
In a competitive FP assay, an unlabeled test compound competes with the fluorescent tracer for binding to CRBN. The ability of the test compound to displace the tracer results in a decrease in fluorescence polarization, allowing for the determination of its binding affinity (typically as an IC50 or Ki value).[3]
References
A Comparative Guide to Thalidomide- and Pomalidomide-Based Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy, selectivity, and overall success of Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by ligands derived from immunomodulatory drugs (IMiDs). This guide provides an objective comparison of two prominent classes of CRBN ligands: those based on thalidomide (B1683933), specifically exemplified by Thalidomide-NH-C10-NH2 hydrochloride, and those derived from pomalidomide (B1683931). This comparison is supported by experimental data and detailed methodologies for key validation assays.
Executive Summary
Pomalidomide-based ligands generally exhibit a higher binding affinity to CRBN compared to thalidomide-based ligands.[1][2][3][4] This enhanced affinity often translates into the formation of more stable ternary complexes (comprising the target protein, PROTAC, and E3 ligase), leading to more efficient ubiquitination and subsequent degradation of the target protein.[4][5] Consequently, PROTACs incorporating pomalidomide-based ligands typically demonstrate greater potency, as reflected by lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax), when compared to their thalidomide-based counterparts.[4][5]
Data Presentation
The following tables summarize key quantitative data to facilitate a direct comparison between thalidomide- and pomalidomide-based ligands.
Table 1: Comparative CRBN Binding Affinities
| Ligand | Dissociation Constant (Kd) for CRBN | Reference |
| Pomalidomide | ~157 nM | [2][4] |
| Lenalidomide | ~178 nM | [2] |
| Thalidomide | ~250 nM | [1][2][4] |
Note: Lower Kd values indicate higher binding affinity.
Table 2: Representative Degradation Performance of BRD4-Targeting PROTACs
| PROTAC E3 Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Pomalidomide-based (e.g., ARV-825) | BRD4 | Jurkat | < 1 nM | > 95% | [6] |
| Thalidomide-based (Representative) | BRD4 | Jurkat | ~10-50 nM | ~80-90% | Inferred from[5][7] |
Note: The data for the thalidomide-based PROTAC is a representative estimation based on the generally observed lower potency compared to pomalidomide-based degraders. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. The process is initiated by the formation of a ternary complex, which brings the target protein into close proximity with the E3 ubiquitin ligase.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate and compare the performance of thalidomide- and pomalidomide-based PROTACs.
CRBN Binding Affinity Assay using Surface Plasmon Resonance (SPR)
This protocol outlines the steps to determine the binding affinity (Kd) of a PROTAC to the CRBN E3 ligase.
Methodology:
-
Immobilization: Recombinant biotinylated CRBN is immobilized on a streptavidin-coated SPR sensor chip.
-
Binding: A series of concentrations of the PROTAC (analyte) in a suitable running buffer are injected over the sensor surface.
-
Data Acquisition: The association and dissociation of the PROTAC to CRBN are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[8][9][10]
Caption: Workflow for determining CRBN binding affinity using SPR.
Ternary Complex Formation Assay using Bioluminescence Resonance Energy Transfer (BRET)
This protocol describes a cell-based assay to monitor the formation of the ternary complex.[11][12][13]
Methodology:
-
Cell Line Preparation: Co-transfect mammalian cells with two constructs: one expressing the target protein fused to a NanoLuc® luciferase (the BRET donor) and another expressing CRBN fused to a fluorescent protein acceptor (e.g., HaloTag® labeled with a fluorescent ligand).
-
Cell Plating: Plate the transfected cells into a multi-well plate.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC.
-
BRET Signal Measurement: Add the NanoLuc® substrate and measure the luminescence emission at both the donor and acceptor wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the proximity of the donor and acceptor, signifying the formation of the ternary complex.
Caption: Experimental workflow for the BRET-based ternary complex formation assay.
Protein Degradation Assay using Western Blot
This protocol provides a step-by-step guide to quantify the degradation of a target protein following PROTAC treatment.[14][15][16]
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14][15]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[14][15]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to ensure equal protein loading.[14][15]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[14][15]
Conclusion
The selection between a thalidomide- or pomalidomide-based ligand for CRBN recruitment in PROTAC design has significant implications for the resulting degrader's performance. The higher intrinsic binding affinity of pomalidomide to CRBN generally translates to more potent and efficient protein degradation. However, the optimal choice may also depend on the specific target protein, the linker composition, and the desired selectivity profile. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically validate their PROTACs and make informed decisions in the development of novel therapeutics based on targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aragen.com [aragen.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. news-medical.net [news-medical.net]
- 13. nuvucameras.com [nuvucameras.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
Pomalidomide versus thalidomide in PROTAC design what are the differences?
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). Among the most utilized ligands are derivatives of immunomodulatory drugs (IMiDs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an objective comparison of two key IMiDs, pomalidomide (B1683931) and thalidomide (B1683933), for their application in PROTAC design, supported by experimental data and detailed methodologies.
Proteolysis-targeting chimeras are bifunctional molecules that induce the degradation of specific target proteins.[1] They are composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is frequently recruited in PROTAC design.[1] Thalidomide and its analogs, such as pomalidomide and lenalidomide, are well-established binders of CRBN.[1][2]
Key Differences in PROTAC Design: Pomalidomide vs. Thalidomide
Pomalidomide has emerged as a preferred CRBN ligand over thalidomide in many PROTAC applications due to several key advantages.[1] These differences primarily lie in their binding affinity to CRBN, the resulting PROTAC potency, and the strategic options for linker attachment to mitigate off-target effects.
Binding Affinity and Potency
Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide.[1][3] This higher affinity can lead to more efficient formation of the ternary complex (PROTAC-Target-CRBN), resulting in more potent and efficient degradation of the target protein.[4] This is often reflected in lower half-maximal degradation concentration (DC50) and higher maximal degradation (Dmax) values for pomalidomide-based PROTACs.[4]
Linker Attachment and Off-Target Effects
A significant advantage of pomalidomide is the presence of an amino group on its phthalimide (B116566) ring, which provides a versatile and convenient point for linker attachment.[1] This position is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[1]
Furthermore, strategic modification at the C5 position of the pomalidomide phthalimide ring has been identified as a key strategy to reduce the off-target degradation of endogenous zinc finger (ZF) proteins, a known liability of some pomalidomide-based PROTACs.[4][5] By introducing a linker at the C5 position, the interaction with neosubstrates like ZF proteins is sterically hindered, thereby improving the selectivity of the resulting PROTAC.[4] While thalidomide has less inherent off-target activity, its lower potency is a significant drawback.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinities of pomalidomide and thalidomide to CRBN. It is important to note that this data is compiled from different studies, and experimental conditions may have varied.[1]
| Ligand | Binding Affinity (Kd) to CRBN-DDB1 | Binding Affinity (IC50) to CRBN |
| Pomalidomide | ~157 nM[3] | ~3 µM[3] |
| Lenalidomide | ~178 nM[3] | ~3 µM[3] |
| Thalidomide | ~250 nM[3][6] | ~30 µM[3] |
| Table 1: Comparison of CRBN Binding Affinities of Parent Compounds. |
| Feature | Pomalidomide | Thalidomide |
| CRBN Binding Affinity | Higher[4] | Lower[4] |
| PROTAC Potency | Generally higher[4] | Generally lower[4] |
| Off-Target Effects | C5 functionalization mitigates off-target degradation of zinc-finger proteins.[4] | Less inherent off-target activity, but lower potency.[4] |
| Table 2: At-a-Glance Key Differences for PROTAC Design. |
Experimental Protocols
Accurate and reproducible functional validation is crucial in PROTAC development. Below are detailed methodologies for key experiments used to characterize and compare pomalidomide- and thalidomide-based PROTACs.
Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[5]
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block the degradation of the ubiquitinated protein, allowing it to accumulate.[5]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619) to preserve the ubiquitinated state of the proteins.[5]
-
Immunoprecipitation:
-
Incubate the cell lysates with a primary antibody against the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2).
-
-
Data Analysis: An increase in the ubiquitinated target protein band in the presence of the PROTAC and proteasome inhibitor, compared to the PROTAC alone, confirms that the degradation is ubiquitin-dependent.
Visualizing the PROTAC Mechanism
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Caption: Mechanism of protein degradation by a CRBN-recruiting PROTAC.
Caption: Workflow for key experimental validation of PROTACs.
Caption: Structural differences and linker attachment points.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
References
Expanding the PROTAC Toolbox: A Comparative Guide to Alternative E3 Ligase Ligands
For researchers, scientists, and drug development professionals, the choice of an E3 ubiquitin ligase is a critical decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). While the field has been dominated by ligands for Cereblon (CRBN), a growing number of alternative E3 ligase ligands are emerging, offering new avenues to overcome challenges such as resistance and to enhance tissue- and target-specific degradation.
This guide provides an objective comparison of the performance of prominent alternative E3 ligase ligands to CRBN for PROTAC development, supported by experimental data. Detailed methodologies for key experiments are also provided to aid in the evaluation and development of novel protein degraders.
The PROTAC Mechanism: A Brief Overview
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Performance Comparison of Alternative E3 Ligase Ligands
The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and potential for resistance. While CRBN and von Hippel-Lindau (VHL) are the most utilized E3 ligases, several others are gaining prominence.[1][2]
Von Hippel-Lindau (VHL)
VHL is a well-established alternative to CRBN, with numerous VHL-based PROTACs demonstrating potent degradation of various target proteins.[3][4][5]
| PROTAC Example | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| Jps016 (tfa) | HDAC1 | HCT116 | 0.55 µM | 77 | [6] |
| PROTAC 4 | HDAC1 | HCT116 | 0.55 µM | ~100 | [6] |
| Jps016 (tfa) | HDAC3 | HCT116 | 0.53 µM | 66 | [6] |
| PROTAC 4 | HDAC3 | HCT116 | 0.53 µM | >50 | [6] |
| A KRAS G12C Degrader | KRAS G12C | NCI-H358 | 0.1 µM | Not Reported | [7] |
Mouse Double Minute 2 Homolog (MDM2)
MDM2 is an attractive E3 ligase for cancer-related targets, as its recruitment can also lead to the stabilization of the tumor suppressor p53.[8][9]
| PROTAC Example | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| A1874 | BRD4 | HCT116 | Nanomolar range | >98 | [10] |
| Compound 19 | EGFRL858R/T790M | Not Specified | Moderate degradation | Not Reported | [11] |
| Compound 20 | TrkC | Not Specified | Weak degradation | Not Reported | [11] |
Inhibitor of Apoptosis Proteins (IAPs)
IAP family members, such as cIAP1, represent another class of E3 ligases that can be hijacked by PROTACs.[10][12]
| PROTAC Example | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| IAP-based PROTACs | RIPK2 | Not Specified | Data not readily available | Data not readily available | [1] |
Emerging E3 Ligase Ligands
Researchers are actively exploring a wider range of E3 ligases to expand the PROTAC toolbox, with promising initial results for ligands targeting RNF114, DCAF15, DCAF16, and KEAP1.[1][13][14]
| E3 Ligase | PROTAC Example | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| RNF114 | ML 2-14 | BRD4 (long isoform) | 231MFP | 36 nM | Not Reported | [15] |
| ML 2-14 | BRD4 (short isoform) | 231MFP | 14 nM | Not Reported | [15] | |
| DCAF15 | DP1 | BRD4 | Not Specified | µM levels for good degradation | Not Reported | [1] |
| DCAF16 | MC-25B | FKBP12_NLS | MDA-MB-231 | 0.35 µM | 89 | [6] |
| KEAP1 | KKP1 | Keap1 | HSC-T6 | ~0.75 µM | ~25 | [16] |
| MS83 | BRD4/3 | MDA-MB-468 | Potent degradation | Not Reported | [17] |
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is crucial for successful drug development. The following are detailed methodologies for key experiments.
Protein Degradation Assay (Western Blot)
This assay is the gold standard for quantifying the degradation of a target protein.
Figure 2: General experimental workflow for Western Blot analysis.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[3]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[3]
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Figure 3: Workflow for the CellTiter-Glo® cell viability assay.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[13]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition and Analysis:
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to detect the formation of the ternary complex.
Figure 4: General workflow for a TR-FRET based ternary complex assay.
Methodology:
-
Reagent Preparation:
-
Assay Setup:
-
In a microplate, mix the tagged POI, the tagged E3 ligase, the PROTAC at various concentrations, and the labeled antibodies in an appropriate assay buffer.
-
-
Incubation:
-
Incubate the plate for a specified time to allow for the formation of the ternary complex.
-
-
Signal Detection:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal). A bell-shaped dose-response curve is typically observed, where the peak indicates the optimal concentration for ternary complex formation.[3]
-
Conclusion
The expansion of the E3 ligase toolbox beyond CRBN offers exciting opportunities for the development of next-generation PROTACs with improved properties. VHL has already been established as a robust alternative, while emerging ligands for MDM2, IAPs, RNF114, DCAF15, DCAF16, and KEAP1 show significant promise. A thorough understanding of the performance characteristics of these different E3 ligase ligands, coupled with rigorous experimental validation using standardized protocols, will be essential for realizing the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. arxiv.org [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
The Fulcrum of Function: A Comparative Analysis of Linker Compositions in Thalidomide PROTACs
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a tale of three parts: a warhead to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker to tether the two. While the warhead and E3 ligase ligand dictate the "what" and "how," the linker profoundly influences the "how well." In the context of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, the composition of this linker is a critical determinant of therapeutic efficacy. This guide provides a comparative analysis of different linker compositions, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker is not a mere spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] Its length, chemical composition, and rigidity dictate the stability and productivity of this complex, ultimately impacting the efficiency and selectivity of protein degradation.[1][2] Key performance metrics for PROTACs, such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), are exquisitely sensitive to linker modifications.[1][3]
Comparative Analysis of Linker Performance
The optimal linker is highly dependent on the specific target protein and the overall architecture of the PROTAC.[4][5] However, general principles can be derived from comparing common linker classes, such as polyethylene (B3416737) glycol (PEG) and alkyl chains.
Polyethylene Glycol (PEG) Linkers
PEG linkers are hydrophilic and flexible, which can enhance the solubility and cell permeability of the PROTAC molecule.[2] The length of the PEG chain is a critical parameter that requires empirical optimization for each target.[2]
Alkyl Linkers
Alkyl chains offer a more hydrophobic and flexible connection.[2] The length of the alkyl chain influences the distance and orientation between the two ends of the PROTAC and can impact cell permeability.[1] Shorter, more rigid alkyl linkers can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation, though they may also introduce steric hindrance.[1]
The following table summarizes representative data from studies on thalidomide-based PROTACs with varying linker types, illustrating the impact of linker composition and length on degradation efficiency.
| Target Protein | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG | ~13 (4 PEG units) | 293T | 1.8 | >95 | [6] |
| BRD4 | Alkyl | 12 | HeLa | 30 | >90 | [6] |
| BTK | PEG | ~16 (5 PEG units) | MOLM-14 | 0.25 | >95 | [1] |
| BTK | PEG | ~13 (4 PEG units) | MOLM-14 | 0.81 | ~90 | [1] |
| p38α/β | Click Chemistry (triazole) | Variable | HeLa | 10-100 | >80 | [7] |
Data Interpretation: The table highlights that both PEG and alkyl linkers can yield potent degraders with low nanomolar DC50 values.[1][6] The optimal linker length is target-dependent and often requires empirical determination. For instance, in the case of BTK degraders, a slightly longer PEG linker resulted in improved Dmax.[1] This underscores the importance of synthesizing and evaluating a library of PROTACs with varying linkers to identify the optimal degrader for a given target.
Physicochemical Properties and Cell Permeability
The linker composition significantly affects crucial drug-like properties, including solubility, metabolic stability, and cell permeability.[1] While PEG linkers are generally considered metabolically stable and can improve solubility, the overall hydrophobicity of the PROTAC, influenced by the linker, can enhance cell permeability.[1][2] However, a "chameleon effect" has been observed with some flexible linkers, where they can adopt different conformations in different environments to balance solubility and permeability.[8] The design of cell-permeable PROTACs may benefit from linkers that facilitate the shielding of polar surface area in nonpolar environments.[9][10]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluate the efficacy of thalidomide-based PROTACs, it is essential to visualize the underlying biological pathways and experimental procedures.
Caption: Mechanism of a thalidomide-based PROTAC.
Caption: A generalized workflow for evaluating PROTAC efficacy.[4]
Caption: The logical relationship between linker composition and PROTAC activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of thalidomide-based degraders.
Western Blot for Protein Degradation Assessment
This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6][11]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel and transfer the separated proteins to a PVDF membrane.[11]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody.[11][12]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[11][12]
HiBiT Luminescence Assay
A bioluminescent reporter system to quantify protein levels in real-time, suitable for high-throughput screening.[12]
-
Cell Line Generation: Generate a stable cell line expressing the target protein endogenously tagged with the HiBiT peptide using CRISPR/Cas9.[12]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate and treat with the PROTAC at various concentrations.[12]
-
Lysis and Detection: At the desired time point, add a lysis buffer containing the LgBiT protein and furimazine substrate.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Plot the luminescent signal against the PROTAC concentration to determine DC50 and Dmax values.
Tandem Mass Tag (TMT) Quantitative Proteomics
This method provides a global and unbiased view of the proteome-wide effects of a PROTAC, allowing for the assessment of selectivity and off-target effects.[12]
-
Cell Culture and PROTAC Treatment: Culture cells and treat with the PROTAC at various concentrations and time points, including a DMSO-treated control.[12]
-
Protein Extraction and Digestion: Extract proteins from the cells and digest them into peptides using trypsin.[12]
-
TMT Labeling: Label the peptides from each condition with a different TMT reagent.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across all conditions to determine the on-target degradation and any off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of CRBN Recruiters for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the selection of an optimal E3 ligase recruiter is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, is a widely exploited target for this purpose. This guide provides a detailed comparison of Thalidomide-NH-C10-NH2 and other prominent CRBN recruiters, supported by experimental data and detailed methodologies.
This comparative guide will delve into the performance of various CRBN recruiters, with a focus on their binding affinities and their efficacy in mediating the degradation of target proteins. While specific quantitative data for Thalidomide-NH-C10-NH2 is not extensively available in the public domain, its performance can be inferred from the well-characterized parent molecule, thalidomide (B1683933). The inclusion of a C10 alkyl amine linker is a common strategy in PROTAC design to provide a point of attachment for a target protein binder.
Quantitative Comparison of CRBN Recruiters
The efficacy of a CRBN recruiter is primarily determined by its binding affinity to CRBN, which influences the formation of a stable ternary complex (Target Protein-PROTAC-CRBN) and subsequent target degradation. The following table summarizes the binding affinities of several key CRBN recruiters.
| Recruiter | Binding Affinity (Kd) to CRBN | Assay Method |
| Thalidomide | ~250 nM[1][2] | Not Specified |
| Lenalidomide (B1683929) | ~178 nM[1] | Not Specified |
| Pomalidomide | ~157 nM[1][3] | Competitive Titration, Competitive Binding Assay |
| Iberdomide (B608038) (CC-220) | IC50 of ~150 nM[4] | Not Specified |
| Mezigdomide (B2442610) (CC-92480) | Higher than lenalidomide and pomalidomide[5] | Not Specified |
| Phenyl Dihydrouracil (B119008) Derivatives | Variable | Not Specified |
Note: The binding affinity of Thalidomide-NH-C10-NH2 is expected to be in a similar range to that of thalidomide, although the linker may have a slight impact. Empirical validation is crucial.
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein, often quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). The table below presents a conceptual comparison of PROTACs utilizing different CRBN recruiters.
| PROTAC Component | Target Protein | DC50 | Dmax | Cell Line |
| CRBN Recruiter | Example: BRD4 | Variable | >90% | Varies by study |
| VHL Recruiter | Example: BRD4 | Variable | >90% | Varies by study |
Signaling Pathway and Experimental Workflows
The recruitment of CRBN by a PROTAC initiates a cascade of events leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The validation of a CRBN-recruiting PROTAC involves a series of key experiments to determine its binding affinity, degradation efficacy, and cellular effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CRBN Binding Assay (Fluorescence Polarization - FP)
This assay quantitatively determines the binding affinity of a compound to CRBN.
-
Principle: A fluorescently labeled thalidomide tracer is displaced by the test compound, leading to a decrease in fluorescence polarization.
-
Materials:
-
Purified recombinant human CRBN protein.
-
Fluorescently-labeled thalidomide tracer.
-
Test compound (e.g., Thalidomide-NH-C10-NH2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
384-well, low-volume, black microplates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the microplate, add the test compound dilutions.
-
Add the fluorescent thalidomide tracer at a fixed concentration to all wells.
-
Initiate the reaction by adding purified CRBN protein to all wells.
-
Incubate the plate at room temperature, protected from light, to reach equilibrium.
-
Measure the fluorescence polarization (mP) for each well.
-
Plot the mP values against the logarithm of the compound concentration and fit the data to determine the IC50 value.[6]
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to study the formation and kinetics of the ternary complex.
-
Principle: The binding of molecules to a sensor chip surface causes a change in the refractive index, which is measured in real-time.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant CRBN and target protein.
-
PROTAC molecule.
-
Running buffer.
-
-
Procedure:
-
Immobilize one of the proteins (e.g., CRBN) onto the sensor chip surface.
-
Inject the PROTAC over the surface to measure the binary interaction.
-
Inject a mixture of the PROTAC and the target protein to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.[7][8]
-
Target Degradation Assay (Western Blot)
Western blotting is a standard method to visualize and quantify the reduction in target protein levels following PROTAC treatment.[9]
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC molecule.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[10][11][12]
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells and treat with a dose range of the PROTAC for a specified time.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies.
-
Wash and incubate with secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control to determine the extent of degradation.[9]
-
Cellular Viability Assay (MTT or CellTiter-Glo®)
These assays assess the cytotoxic or cytostatic effects of the PROTAC on cells.[13]
-
Principle:
-
MTT: Measures the metabolic activity of cells, where viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[13]
-
CellTiter-Glo®: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Materials:
-
96-well plates.
-
Cell line of interest.
-
PROTAC molecule.
-
MTT reagent and solubilization solution or CellTiter-Glo® reagent.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the PROTAC.
-
Incubate for a desired period (e.g., 48 or 72 hours).
-
Add the viability reagent (MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[13]
-
Conclusion
The choice of a CRBN recruiter is a multifaceted decision that significantly impacts the performance of a PROTAC. While thalidomide and its derivatives, including the functionalized Thalidomide-NH-C10-NH2, have been foundational in the development of CRBN-recruiting PROTACs, newer generation recruiters like iberdomide and mezigdomide offer enhanced binding affinities and degradation potencies.[14][15] The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of these critical components in the pursuit of novel and effective targeted protein degraders. The continuous exploration of novel CRBN ligands, such as phenyl dihydrouracil derivatives, promises to further expand the toolkit for researchers in this exciting field.[16]
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. 2bscientific.com [2bscientific.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Thalidomide-NH-C10-NH2 Hydrochloride: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
Thalidomide (B1683933) and its derivatives are potent compounds requiring stringent handling and disposal protocols due to their teratogenic and cytotoxic properties.[1][2][3][4][5] Thalidomide-NH-C10-NH2 hydrochloride, as a thalidomide analog, must be managed as hazardous cytotoxic waste to ensure the safety of all personnel and prevent environmental contamination.[6][7][8] Adherence to the following procedures is mandatory.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
All personnel handling this compound waste must use appropriate Personal Protective Equipment (PPE) to prevent exposure.[7] This includes, but is not limited to:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Gown: A disposable, solid-front gown with long sleeves.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling powders or creating aerosols.
II. Waste Segregation and Containerization
Proper segregation of cytotoxic waste is critical. All waste contaminated with this compound must be disposed of separately from regular laboratory trash.
| Waste Type | Container Specification | Labeling Requirement |
| Solid Waste | Leak-proof, rigid container lined with a thick (e.g., 4mm) purple or yellow plastic bag.[7] | "Cytotoxic Waste" / "Chemotherapy Waste" + Cytotoxic Symbol |
| Sharps Waste | Puncture-resistant sharps container with a purple or color-coded lid.[8] | "Cytotoxic Sharps" + Cytotoxic Symbol |
| Liquid Waste | Leak-proof, screw-cap container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office. | "Cytotoxic Liquid Waste" + Contents Description |
| Contaminated PPE | Dispose of as solid cytotoxic waste in the designated rigid container.[6] | "Cytotoxic Waste" / "Chemotherapy Waste" + Cytotoxic Symbol |
III. Step-by-Step Disposal Procedure
-
Preparation: Before beginning work, ensure all necessary cytotoxic waste containers are readily accessible in the work area.
-
Segregation at Source: Immediately upon generation, place any item contaminated with this compound into the appropriate, labeled cytotoxic waste container. This includes unused compound, contaminated labware (e.g., pipette tips, vials), and PPE.
-
Container Sealing: Once a waste container is three-quarters full, securely seal it. For bags, twist and tape the top. For rigid containers, securely fasten the lid. Do not overfill containers.
-
Surface Decontamination: After handling the compound, decontaminate all work surfaces. Use a two-step process of cleaning with a suitable detergent followed by disinfection with an appropriate agent (e.g., a prepared bleach solution, followed by a neutralizing agent like sodium thiosulfate). All cleaning materials must be disposed of as cytotoxic waste.
-
Waste Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general traffic. This area should be clearly marked with cytotoxic hazard warnings.
-
Final Disposal: The only approved method for the final disposal of cytotoxic waste is high-temperature incineration.[9] This must be carried out by a licensed hazardous waste disposal contractor. Do not dispose of this waste via standard landfill or sewer systems.
IV. Spill Management Protocol
In the event of a spill, immediate and effective management is crucial to minimize contamination and health risks.[6]
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<5 mL or 5 g) [6] | 1. Alert personnel in the immediate area. 2. Don appropriate PPE. 3. Contain the spill with absorbent pads from a chemotherapy spill kit. 4. For liquids, absorb with pads. For solids, gently cover with damp absorbent pads to avoid aerosolizing the powder. 5. Clean the area from the outer edge of the spill inward. 6. Decontaminate the area as described in Step 4 of the Disposal Procedure. 7. Dispose of all cleanup materials as cytotoxic waste. |
| Large Spill (>5 mL or 5 g) [6] | 1. Evacuate the immediate area and restrict access. 2. Alert your institution's Environmental Health and Safety (EHS) office immediately. 3. If safe to do so, cover the spill with absorbent material to limit spread. 4. Do not attempt to clean a large spill without specific training and equipment. Await the arrival of the trained emergency response team. |
Diagrams
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides guidance based on general principles for handling cytotoxic waste. Researchers must consult and adhere to all local, state, and federal regulations, as well as their institution's specific Environmental Health and Safety (EHS) protocols.
References
- 1. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 2. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. danielshealth.ca [danielshealth.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
